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  • Product: Oxirapentyn
  • CAS: 88205-90-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of oxirapentyn A

An In-Depth Technical Guide on the Chemical Structure, Biosynthesis, and Pharmacological Properties of Oxirapentyn A Executive Summary Oxirapentyn A is a highly oxygenated, shikimate-derived diisoprenyl-cyclohexene/ane-t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Chemical Structure, Biosynthesis, and Pharmacological Properties of Oxirapentyn A

Executive Summary

Oxirapentyn A is a highly oxygenated, shikimate-derived diisoprenyl-cyclohexene/ane-type meroterpenoid[1]. Originally discovered in terrestrial fungi, it has recently garnered significant attention due to its isolation from marine-derived fungal strains such as Amphichorda felina and Isaria felina[1][2]. Characterized by a unique chromene skeleton, epoxide rings, and a terminal alkyne, Oxirapentyn A exhibits potent anti-glioma and anti-quorum sensing (anti-QS) activities[1][3]. This whitepaper synthesizes the structural chemistry, mechanistic pharmacology, and laboratory protocols associated with Oxirapentyn A, providing a comprehensive resource for drug development professionals.

Chemical Structure and Physicochemical Properties

Oxirapentyn A belongs to a rare class of fungal meroterpenoids—compounds of mixed biosynthetic origin, typically combining a polyketide or shikimate pathway derivative with an isoprenoid side chain[1][4].

Structural Hallmarks
  • Chromene (Benzopyran) Skeleton: The core of Oxirapentyn A features a highly oxygenated chromene ring system. This rigid backbone dictates the spatial orientation of its functional groups, which is critical for target protein docking[1][2].

  • α,β-Diepoxy Groups: The presence of reactive epoxide rings is a defining feature. Epoxides are electrophilic and can undergo ring-opening reactions with biological nucleophiles (e.g., cysteine residues on target proteins), forming covalent adducts that irreversibly inhibit enzyme function[5].

  • Terminal Alkyne: The triple bond serves as a unique bioorthogonal handle. In nature, it contributes to the molecule's steric profile; in the laboratory, it allows researchers to use click chemistry (e.g., CuAAC) to attach fluorophores or affinity tags for target identification[2].

Causality in Chemical Design

The high degree of oxygenation combined with the lipophilic meroterpenoid backbone gives Oxirapentyn A a unique partition coefficient (LogP). This specific amphiphilic balance is the exact chemical reason the molecule can successfully penetrate the blood-brain barrier (BBB)—a critical bottleneck in neuro-oncology[1].

Pharmacological Mechanisms of Action

2.1 Neuro-Oncology: Anti-Glioma Activity

Gliomas are highly aggressive brain tumors characterized by rapid proliferation and invasion. Oxirapentyn A has demonstrated significant efficacy against human glioma cell lines (U87MG, T98G, and U251)[1].

  • Mechanism: It halts tumor progression by inhibiting cell migration and invasion pathways, subsequently triggering apoptosis[1].

  • Pharmacokinetics: In silico predictive models (LightBBB, admetSAR) confirm that Oxirapentyn A complies with Lipinski's Rule of Five and exhibits high BBB permeability, validating its potential as a central nervous system (CNS) therapeutic[1].

2.2 Antimicrobial: Anti-Quorum Sensing and Biofilm Disruption

The emergence of multidrug-resistant pathogens necessitates non-bactericidal approaches that disarm bacteria without exerting selective survival pressure. Oxirapentyn A acts as a potent Quorum Sensing Inhibitor (QSI) against Chromobacterium violaceum[3].

  • AHL Signaling Disruption: It causes a concentration-dependent reduction in N-decanoyl-homoserine lactone (C10-HSL), the primary autoinducer in C. violaceum[3][4].

  • Gene Downregulation: Quantitative RT-PCR analysis reveals that Oxirapentyn A downregulates critical QS-related genes, including cviI (synthase), cviR (receptor), vioA (violacein production), chiA, and pykF[3]. By silencing these genes, it reduces biofilm formation by nearly 50% and inhibits the synthesis of virulence factors like hemolysin[3].

QS_Pathway Oxi Oxirapentyn A C10 C10-HSL Synthesis (cviI gene) Oxi->C10 Inhibits Receptor CviR Receptor Activation Oxi->Receptor Antagonizes Target Virulence Genes (vioA, chiA, pykF) Oxi->Target Downregulates C10->Receptor Autoinducer Receptor->Target Transcription Biofilm Biofilm Matrix & Hemolysin Secretion Target->Biofilm Phenotype

Caption: Mechanism of Oxirapentyn A disrupting the C10-HSL quorum sensing pathway in C. violaceum.

Data Presentation

Table 1: Physicochemical and Structural Profile of Oxirapentyn A

PropertyDescription / ValueCausality / Significance
Molecular Formula C18H20O6[6]Highly oxygenated state drives target reactivity.
Core Skeleton Shikimate-derived meroterpenoid[1]Lipophilic backbone ensures high BBB permeability.
Reactive Moieties α,β-diepoxy groups, terminal alkyne[2][5]Epoxides enable covalent binding; alkyne allows click-chemistry tagging.
Source Organisms Amphichorda felina, Isaria felina[1][2]Marine adaptation yields unique secondary metabolite profiles.

Table 2: Pharmacological Efficacy Metrics

Assay / TargetCell Line / OrganismObserved EffectReference
Anti-Proliferation U87MG, T98G, U251 (Glioma)Significant inhibition of migration, invasion, and induction of apoptosis.[1]
Biofilm Inhibition Chromobacterium violaceum48.8% reduction at 200 μg/mL.[3]
Virulence Inhibition Chromobacterium violaceumViolacein reduced by 21.7%; Hemolysin reduced by 22.3%.[3]
Gene Modulation C. violaceum QS NetworkDownregulation of chiA (66.6%), cviR (36.6%), vioA (31.1%).[3]

Experimental Protocols

Protocol 1: Isolation and Structural Elucidation from Marine Fungi

Self-Validating Principle: The use of an intermediate-polarity solvent (EtOAc) ensures the selective partitioning of meroterpenoids away from highly polar primary metabolites, validating the purity of the crude extract before chromatography.

  • Cultivation: Inoculate Amphichorda felina SYSU-MS7908 on solid rice medium. Incubate at 25°C for 30 days to induce secondary metabolite biosynthesis under nutrient-depleted stress conditions[1].

  • Extraction: Macerate the fermented rice and extract exhaustively with Ethyl Acetate (EtOAc). Causality: EtOAc perfectly matches the dielectric constant needed to solubilize oxygenated meroterpenoids.

  • Fractionation: Concentrate the extract in vacuo. Apply to a silica gel column chromatography system, eluting with a gradient of petroleum ether/EtOAc (from 10:1 to 1:1 v/v)[1].

  • Purification: Subject the target fractions to Sephadex LH-20 size-exclusion chromatography (eluting with MeOH) to remove polymeric impurities, followed by semi-preparative HPLC (e.g., ODS column, MeCN/H2O gradient) to isolate pure Oxirapentyn A[1][2].

  • Validation: Confirm the structure using 1D/2D NMR (HSQC, HMBC) and HR-ESIMS. The presence of the terminal alkyne will be validated by a characteristic carbon signal around δC 86-87 in the 13C NMR spectrum[2].

Isolation_Workflow A Marine Fungal Culture (Amphichorda felina) B Solid-Substrate Fermentation (30 Days, 25°C) A->B C EtOAc Extraction & Solvent Partitioning B->C D Silica Gel & Sephadex LH-20 Chromatography C->D E Semi-Preparative HPLC Purification D->E F Structural Validation (NMR, HR-ESIMS) E->F

Caption: Standardized workflow for the extraction and purification of Oxirapentyn A from marine fungi.

Protocol 2: Anti-Quorum Sensing and Biofilm Inhibition Assay

Self-Validating Principle: A parallel planktonic growth curve must be established. If the compound reduces biofilm mass without altering the planktonic OD600 growth curve, the mechanism is definitively anti-QS (behavioral) rather than bactericidal (lethal).

  • Inoculum Preparation: Culture C. violaceum in Luria-Bertani (LB) broth overnight at 30°C. Adjust the suspension to an OD600 of 0.1.

  • Treatment: Seed the bacterial suspension into a 96-well microtiter plate. Add Oxirapentyn A at sub-Minimum Inhibitory Concentrations (sub-MICs, e.g., 50, 100, and 200 μg/mL). Include a DMSO vehicle control[3][7].

  • Incubation & Growth Validation: Incubate statically at 30°C for 24 hours. Measure OD600 to confirm that sub-MIC concentrations do not inhibit baseline bacterial growth[7].

  • Biofilm Quantification (Crystal Violet Assay):

    • Discard planktonic cells and wash wells gently with PBS (pH 7.4) to remove non-adherent bacteria.

    • Fix the biofilm with 99% methanol for 15 minutes, then air dry.

    • Stain with 0.1% crystal violet solution for 20 minutes. Causality: Crystal violet binds to negatively charged extracellular polymeric substances (EPS) in the biofilm matrix.

    • Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm[3].

  • Signal Molecule Quantification: Extract the supernatant with ethyl acetate and analyze via LC-MS to quantify the reduction in C10-HSL production relative to the DMSO control[3].

References

  • Jiang, M., Wu, Q., Guo, H., Lu, X., Chen, S., & Liu, L. (2023). "Shikimate-Derived Meroterpenoids from the Ascidian-Derived Fungus Amphichorda felina SYSU-MS7908 and Their Anti-Glioma Activity." Journal of Natural Products. URL:[Link]

  • Antonov, A. S., Afiyatullov, S. S., Zhuravleva, O. I., & Yurchenko, A. (2014). "Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639." Journal of Natural Products. URL:[Link]

  • Mirtaleb, M. S., Bakhshandeh, B., Mohammadipanah, F., Shirazi, S. R. S., & Mobasheri, A. (2025). "Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum." ResearchGate. URL: [Link]

Sources

Exploratory

Unveiling the Oxirapentyn Meroterpenoids: Biosynthesis, Origins, and Therapeutic Potential

Executive Summary Oxirapentyns represent a structurally fascinating and pharmacologically significant class of acetylenic meroterpenoids[1]. Originally isolated from marine sediment-derived and ascidian-derived fungi, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxirapentyns represent a structurally fascinating and pharmacologically significant class of acetylenic meroterpenoids[1]. Originally isolated from marine sediment-derived and ascidian-derived fungi, these highly oxygenated chromene derivatives have garnered intense interest due to their complex molecular architecture and potent bioactivities, including anti-glioma and anti-inflammatory properties[1][2]. This technical guide provides an in-depth analysis of the oxirapentyn biosynthetic pathway, their ecological origins, and the rigorous experimental methodologies required for their isolation and structural elucidation.

Origins and Structural Hallmarks

Meroterpenoids are hybrid natural products derived from mixed terpenoid and non-terpenoid biosynthetic pathways[3]. Within this vast family, oxirapentyns are classified as shikimate-derived diisoprenyl-cyclohexene/ane-type meroterpenoids[2].

The primary ecological sources of these compounds are marine-associated fungi. Notable producers include the marine sediment-derived fungus Isaria felina (KMM 4639) and the ascidian-derived fungus Amphichorda felina (SYSU-MS7908)[2][3]. Structurally, oxirapentyns are characterized by a highly oxygenated cyclohexane or chromene framework to which two isoprenyl appendages are attached[4]. Recent discoveries have expanded this structural diversity to include rare skeletons, such as the unique benzo[g]chromene (6/6/6) system found in amphicordin C, a novel oxirapentyn congener[2].

The Shikimate-Terpenoid Biosynthetic Pathway

The biosynthesis of oxirapentyns is a masterclass in enzymatic precision, merging the shikimate pathway with terpenoid assembly lines. Understanding this pathway is critical for drug development professionals aiming to harness synthetic biology or heterologous expression for scaled production[5].

Mechanistic Steps of Biosynthesis
  • Precursor Formation: The pathway initiates with a shikimate-derived non-terpenoid starting moiety, typically an o-prenylated phenol precursor[3][4].

  • Prenylation and Oxygenation: This precursor undergoes targeted oxygenation and prenylation via prenyltransferases to generate a diprenylated hydroquinone intermediate[4].

  • Side-Chain Modification: The formation of the characteristic methylbutenynyl side chain proceeds through the enzymatic actions of a dehydrogenase and an acetylenase on the oxygenated intermediate[4].

  • Epoxidation: The resulting quinone derivative is subjected to oxygenation by a monooxygenase, yielding critical epoxide intermediates (e.g., culpin epoxidation leading to oxirapentyn E)[2][4].

  • Cyclization and Diversification: The structural complexity explodes during the final stages. The opening of the epoxide ring (e.g., C13/C14-epoxide) triggers an intramolecular nucleophilic attack by a hydroxyl group[2]. Subsequent hydration of the alkyne group, further intramolecular cyclization, oxidation, and halogenation or acetylation yield the diverse array of oxirapentyns (A–L) and amphicordins (A–D)[2][6].

Biosynthesis Shikimate Shikimate Pathway (Non-terpenoid precursor) Prenylation Prenylation & Oxygenation (Prenyltransferases) Shikimate->Prenylation Diprenyl Diprenylated Hydroquinone Intermediate Prenylation->Diprenyl Mod Dehydrogenase & Acetylenase (Methylbutenynyl side chain) Diprenyl->Mod Quinone Quinone Derivative Mod->Quinone Epox Monooxygenase / Epoxidation (e.g., Culpin epoxidation) Quinone->Epox OxE Oxirapentyn E (Epoxide Intermediate) Epox->OxE Cyclization Epoxide Opening & Intramolecular Cyclization OxE->Cyclization Final Diverse Oxirapentyns & Amphicordins (A-D) Cyclization->Final

Caption: Proposed shikimate-terpenoid biosynthetic pathway of oxirapentyn meroterpenoids.

Pharmacological Potential and Quantitative Data

Oxirapentyns are not merely structural curiosities; they exhibit a broad spectrum of biological activities that make them prime candidates for drug discovery. Recent structure-activity relationship (SAR) studies indicate that the 7,8-epoxy group and 6-acylation are crucial for their bioactivity[1].

Key Bioactivities:
  • Anti-Glioma Activity: Glioma is a highly aggressive brain tumor with a poor clinical prognosis. Oxirapentyn A has demonstrated significant efficacy in inhibiting the proliferation, migration, and invasion of glioma cell lines (U87MG, T98G, and U251) while inducing apoptosis[2][6]. Crucially, in silico models suggest that oxirapentyn A possesses the physicochemical properties required to penetrate the blood-brain barrier (BBB), an essential trait for neuro-oncology drugs[2].

  • Anti-Inflammatory Activity: Several oxirapentyns inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages[1]. Oxirapentyn E diacetate, in particular, exhibits a dose-dependent inhibition of the pro-inflammatory cytokines IL-6 and TNF-α[1].

Quantitative Summary of Key Oxirapentyns
CompoundSource OrganismKey Structural FeaturePrimary BioactivityReference
Oxirapentyn A Amphichorda felina / Isaria felinaHighly oxygenated chromeneAnti-glioma (Inhibits U87MG, T98G, U251); BBB penetrable[2],[6]
Oxirapentyn E diacetate Amphichorda felinaAcetylenic epoxideAnti-inflammatory (Inhibits IL-6, TNF-α)[1]
Amphicordin C Amphichorda felinaBenzo[g]chromene (6/6/6) skeletonAnti-glioma candidate[2]
Oxirapentyn C Isaria felina KMM 4639Highly oxygenated chromeneWeak cytotoxicity against cancer cell lines[3]

Experimental Methodologies: A Self-Validating Protocol

The isolation and structural elucidation of oxirapentyns require a rigorous, self-validating analytical pipeline. The following step-by-step protocol details the causality behind each experimental choice, ensuring high-fidelity recovery of these complex metabolites.

Step 1: Fungal Cultivation via OSMAC Strategy
  • Procedure: Inoculate the marine-derived fungus (e.g., Amphichorda felina SYSU-MS7908) in a modified nutrient medium (such as rice medium or specialized liquid broth) for 21-30 days[4][7].

  • Causality: Utilizing the One Strain Many Compounds (OSMAC) approach by altering media parameters activates cryptic biosynthetic gene clusters (BGCs). This environmental stress forces the fungus to express secondary metabolic pathways that remain dormant under standard conditions, thereby maximizing the yield and diversity of meroterpenoids[5].

Step 2: Extraction and Solvent Partitioning
  • Procedure: Extract the fermented culture exhaustively with Ethyl Acetate (EtOAc) to obtain a crude extract[7]. Partition this crude extract between hexanes and acetonitrile (CH3CN)[7].

  • Causality: EtOAc effectively captures a wide range of semi-polar secondary metabolites. The subsequent biphasic partitioning is a critical defatting step: hexanes strip away highly non-polar interfering lipids and sterols, while the CH3CN fraction selectively retains the moderately polar, highly oxygenated oxirapentyns, drastically simplifying downstream chromatography[7].

Step 3: Chromatographic Fractionation
  • Procedure: Subject the CH3CN-soluble fraction to silica gel column chromatography using a step gradient (e.g., hexanes/CH2Cl2/MeOH or hexanes/EtOAc)[7]. Further purify active fractions using a Sephadex LH-20 column eluted with CHCl3-EtOH (1:1)[8].

  • Causality: Silica gel separates compounds based on polarity. Sephadex LH-20 provides an orthogonal separation mechanism based on molecular size, effectively isolating the meroterpenoid fraction from smaller degradation products or larger polymeric impurities[8].

Step 4: High-Performance Liquid Chromatography (HPLC)
  • Procedure: Utilize Reversed-Phase HPLC (RP-HPLC) on an ODS column (e.g., YMC ODS-AM) with an isocratic or gradient elution of MeCN-H2O or MeOH-H2O[4][8].

  • Causality: RP-HPLC provides the high theoretical plate count necessary to resolve structural isomers and closely related congeners (e.g., separating oxirapentyn F from G), ensuring >95% purity required for biological assays and crystallography[4].

Step 5: Structural Elucidation and Validation
  • Procedure: Conduct 1D and 2D NMR (COSY, HSQC, HMBC) alongside High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)[2]. Apply the modified Mosher's method, Electronic Circular Dichroism (ECD) calculations, and single-crystal X-ray diffraction[2][3].

  • Causality (Self-Validation): HR-ESIMS establishes the exact molecular formula, acting as a hard constraint for NMR interpretation. 2D NMR maps the planar connectivity. Because oxirapentyns possess multiple contiguous chiral centers, planar NMR is insufficient; thus, X-ray crystallography (yielding Flack/Hooft parameters) and ECD calculations serve as the ultimate, self-validating proof of absolute stereochemistry[1][2].

Workflow Cultivation Marine Fungal Cultivation (OSMAC Strategy) Extraction EtOAc Extraction & Hexane/CH3CN Partitioning Cultivation->Extraction Chromatography Silica Gel & Sephadex LH-20 Chromatography Extraction->Chromatography HPLC RP-HPLC Purification (MeCN/H2O gradients) Chromatography->HPLC Elucidation Structural Elucidation (NMR, HR-ESIMS, X-ray) HPLC->Elucidation Bioassay In vitro Bioassays (Anti-glioma, Anti-inflammatory) Elucidation->Bioassay

Caption: Step-by-step experimental workflow for the isolation and characterization of oxirapentyns.

Conclusion and Future Perspectives

The oxirapentyn class of meroterpenoids exemplifies the immense chemical space and therapeutic potential hidden within marine fungal genomes. The elucidation of their shikimate-terpenoid hybrid biosynthetic pathway not only answers fundamental biological questions but also paves the way for synthetic biology applications. With lead compounds like oxirapentyn A demonstrating BBB penetrability and targeted anti-glioma activity, future research must focus on total synthesis, extensive SAR profiling, and in vivo pharmacokinetic validation to transition these molecules from the bench to the clinic.

References

  • Shikimate-Derived Meroterpenoids from the Ascidian-Derived Fungus Amphichorda felina SYSU-MS7908 and Their Anti-Glioma Activity. Journal of Natural Products - ACS Publications.[Link]

  • Anti-inflammatory acetylenic meroterpenoids from the ascidian-derived fungus Amphichorda felina SYSU-MS7908. PubMed.[Link]

  • Oxirapentyns B–D produced by a marine sediment-derived fungus Isaria felina (DC.) Fr. ResearchGate.[Link]

  • Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639. Journal of Natural Products - ACS Publications.[Link]

  • Secondary metabolites from Hypocrealean entomopathogenic fungi: Novel bioactive compounds. PMC.[Link]

  • Bioactive natural products from fungicolous Hawaiian isolates: secondary metabolites from a Phialemoniopsis sp. Taylor & Francis.[Link]

  • Last Decade Insights in Exploiting Marine Microorganisms as Sources of New Bioactive Natural Products. PMC.[Link]

  • Marine natural products. RSC Publishing.[Link]

  • Neuroprotective Metabolites from Vietnamese Marine Derived Fungi of Aspergillus and Penicillium Genera. PMC.[Link]

Sources

Foundational

The Discovery and Synthesis of Oxirapentyns: Highly Oxidized Chromene Natural Products

Introduction to Oxirapentyns Oxirapentyns represent a structurally fascinating class of highly oxidized chromene natural products[1]. Classified biosynthetically as meroterpenoids, these compounds feature a shikimate-der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Oxirapentyns

Oxirapentyns represent a structurally fascinating class of highly oxidized chromene natural products[1]. Classified biosynthetically as meroterpenoids, these compounds feature a shikimate-derived, highly oxygenated cyclohexane framework appended with two isoprenyl groups[1]. Originally isolated from the culture broth of the fungus Isaria felina (including marine sediment-derived strains like KMM 4639), oxirapentyns have garnered significant attention due to their complex architectures—such as the 2,4,10-trioxaadamantane skeleton found in oxirapentyn D—and their diverse biological activities[1],[2].

Structural Diversity and Elucidation

The structural complexity of oxirapentyns arises from their dense oxygenation and stereochemical nuances. Recent bioprospecting of the marine-derived fungus Isaria felina KMM 4639 led to the isolation of several novel congeners, including oxirapentyns F–K[3].

Causality in Elucidation: The relative configurations of these highly oxygenated chromene derivatives are typically established through a combination of Nuclear Overhauser Effect (NOE) data and spin coupling constants[3]. Because the dense array of chiral centers makes absolute configuration assignment challenging via standard NMR alone, researchers employ the modified Mosher's method on specific secondary alcohols within the molecules[2]. This chemical derivatization, combined with biogenetic relationship mapping, provides a self-validating system for confirming the absolute stereochemistry initially suggested by X-ray crystallographic analysis[2].

Table 1: Physicochemical and Structural Properties of Key Oxirapentyns
CompoundMolecular FormulaHRESIMS [M+Na]⁺Key Structural FeaturesBiological Activity
Oxirapentyn D C₁₈H₂₄O₇N/A2,4,10-trioxaadamantane skeletonAntibacterial (S. aureus, B. subtilis)
Oxirapentyn E C₁₈H₂₄O₇N/ABimodal dose-effect curveStimulates rootlet growth (10⁻⁵ to 10⁻¹⁷ M)
Oxirapentyn F C₁₈H₂₄O₇m/z 375.1418Highly oxygenated B ringWeak cytotoxicity
Oxirapentyn H C₁₈H₂₆O₈m/z 393.1515Acetyl group on C-2Undetermined
Oxirapentyn I C₁₈H₂₆O₈m/z 393.1508Acetyl group shifted to C-4Undetermined

Total Synthesis of Oxirapentyn D: A Mechanistic Breakthrough

The synthesis of oxirapentyns presents formidable challenges due to their sterically congested, oxygen-rich scaffolds. The first total synthesis of oxirapentyn D was achieved by utilizing a chelation-directed bridgehead lithiation strategy[1].

Causality in Synthetic Design: The synthesis leverages because it inherently possesses the flipped 2,4,10-trioxaadamantane skeleton required for oxirapentyn D[1]. A critical hurdle in this pathway is the formation of the bridgehead C3–C4 bond. To overcome this, researchers utilized a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the C9 equatorial hydroxy position. The SEM group was chosen specifically for two reasons:

  • Its oxygen atoms provide a chelation effect that directs and stabilizes the subsequent lithiation at the sterically hindered C4 position.

  • It can be cleaved later using a fluoride source, avoiding acidic conditions that would destroy the delicate orthoester moiety[1].

Furthermore, solvent selection during the bridgehead lithiation is critical. A 3:1 mixture of hexane and diethyl ether at low temperatures (-78 to -30 °C) over 3 hours is strictly required to maximize the extent of lithiation while minimizing the decomposition of the highly reactive hydrazone intermediate[1].

SynthesisWorkflow N1 myo-Inositol (Starting Material) N2 myo-Inositol orthoacetate (Key Skeleton Formation) N1->N2 Orthoesterification (MeC(OMe)3, TsOH) N3 SEM Protection at C9 (Chelation Assistance) N2->N3 Protection N4 Chelation-Directed Bridgehead Lithiation N3->N4 Hexane/Et2O, -78°C N5 Prenylation via Hydrazone Derivative N4->N5 C-C Bond Formation N6 Epoxidation & Cyclization (Fused Pyran Ring) N5->N6 Stereoselective N7 Oxirapentyn D (Target Molecule) N6->N7 Deprotection

Logical workflow for the first total synthesis of Oxirapentyn D from myo-inositol.

Protocol 1: Chelation-Directed Bridgehead Lithiation and Prenylation
  • Preparation of Precursor: Convert myo-inositol to myo-inositol orthoacetate using trimethyl orthoacetate (MeC(OMe)₃) and catalytic TsOH in DMF at 100 °C for 10 hours.

  • Protection: Protect the C9 alcohol with an SEM group to enable chelation-directed lithiation.

  • Lithiation: Dissolve the SEM-protected hydrazone derivative in a rigorously anhydrous 3:1 mixture of hexane and Et₂O. Cool the reaction vessel to -78 °C under an argon atmosphere.

  • Base Addition: Add the lithium base dropwise. Allow the mixture to slowly warm to -30 °C over 3 hours to ensure complete lithium-hydrogen exchange at the bridgehead.

  • Prenylation: Introduce MgBr₂·OEt₂ to facilitate a lithium-magnesium exchange, followed by the addition of CuI and prenyl bromide. Stir at room temperature for 5 hours.

  • Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and purify the prenylated intermediate via silica gel column chromatography.

Isolation and Characterization of Marine Oxirapentyns

The discovery of novel oxirapentyns (F–K) from marine sediments requires a meticulous isolation protocol designed to preserve the highly reactive epoxide and chromene moieties[3].

Causality in Isolation: The primary challenge in isolating oxirapentyns is their susceptibility to degradation due to their highly reactive epoxide rings. Therefore, lipophilic extraction using ethyl acetate is preferred over harsher solvents to preserve the native molecular architecture. During HPLC purification, an optimized H₂O/MeCN gradient is critical. This specific solvent system provides the necessary resolution to separate closely related congeners, such as distinguishing the C-2 acetylated Oxirapentyn H from the C-4 acetylated Oxirapentyn I based on subtle polarity differences[3].

IsolationWorkflow S1 Marine Sediment Isaria felina KMM 4639 S2 Lipophilic Extraction (EtOAc) S1->S2 Cultivation S3 Fractionation (Silica Gel Chromatography) S2->S3 Partitioning S4 Purification (RP-HPLC) S3->S4 Sub-fractionation S5 Structural Elucidation (NMR, MS, Mosher's) S4->S5 Pure Compounds

Step-by-step isolation and elucidation workflow for marine-derived oxirapentyns.

Protocol 2: Isolation of Oxirapentyns F–K
  • Cultivation: Culture the marine-derived fungus Isaria felina KMM 4639 on a modified nutrient medium optimized for secondary metabolite production.

  • Extraction: Homogenize the mycelium and culture broth, followed by exhaustive extraction with ethyl acetate (EtOAc) to isolate the lipophilic fraction.

  • Primary Fractionation: Subject the concentrated EtOAc extract to silica gel column chromatography, eluting with a gradient of hexane/EtOAc to separate the highly oxygenated fractions from non-polar lipids.

  • High-Performance Liquid Chromatography (HPLC): Purify the oxirapentyn-rich fractions using reversed-phase HPLC (e.g., C18 column) with an optimized H₂O/MeCN gradient.

  • Characterization: Analyze purified compounds using 1D and 2D NMR spectroscopy (HMBC, HSQC, NOESY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Biological Activity and Pharmacological Potential

Oxirapentyns and their derivatives exhibit a broad spectrum of biological activities, making them compelling targets for drug discovery. Oxirapentyn D demonstrates growth-inhibition effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis[1]. Furthermore, related highly oxygenated chromene derivatives and co-cultivation products (such as Oxirapentyn L) have shown cytotoxic effects against various cancer cell lines, including human prostate cancer cells (22Rv1, PC3, and LNCaP)[4]. Interestingly, Oxirapentyn E exhibits unique bimodal agricultural properties, acting as a potent stimulator of rootlet growth in corn and barley at ultralow concentrations (10⁻⁵ to 10⁻¹⁷ M)[5].

These diverse activities underscore the importance of the highly oxidized chromene scaffold in interacting with complex biological targets, justifying the extensive synthetic and isolation efforts detailed in this guide.

References

  • Sakai, T., Suzuki, K., & Ohmori, K. (2018). First Total Synthesis of Oxirapentyn D, a Highly Oxidized Chromene Natural Product. Synlett.[Link]

  • Zhuravleva, O. I., et al. (2014). Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639. Journal of Natural Products.[Link]

  • Yurchenko, A. N., et al. (2023). Bioactive Diepoxy Metabolites and Highly Oxygenated Triterpenoids from Marine and Plant-Derived Bacteria and Fungi. Marine Drugs.[Link]

  • Dyshlovoy, S. A., & Honecker, F. (2023). Marine Natural Products with Activities against Prostate Cancer: Recent Discoveries. Marine Drugs.[Link]

  • Zhuravleva, O. I., et al. (2013). New Oxirapentyn E from Marine Isolate of the Fungus Isaria felina. Chemistry of Natural Compounds.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis Protocol for Oxirapentyn D from myo-Inositol

Target Audience: Synthetic organic chemists, natural product researchers, and drug development professionals. Objective: To provide a comprehensive, step-by-step methodology and mechanistic rationale for the first total...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic organic chemists, natural product researchers, and drug development professionals. Objective: To provide a comprehensive, step-by-step methodology and mechanistic rationale for the first total synthesis of the highly oxidized chromene meroterpenoid, Oxirapentyn D.

Introduction & Strategic Rationale

Oxirapentyns constitute a unique class of meroterpenoids isolated from the marine-derived fungus Isaria felina[1]. Among these, Oxirapentyn D is distinguished by its highly complex 2,4,10-trioxaadamantane skeleton fused to a tetrahydropyran, creating an oxadecaline scaffold adorned with seven axial substituents[1]. Because preliminary studies indicate it possesses growth-inhibition effects against Staphylococcus aureus and Bacillus subtilis, the molecule is a high-value target for antibiotic drug development[1].

The first total synthesis of Oxirapentyn D was elegantly achieved by Sakai, Suzuki, and Ohmori[2]. Rather than relying on linear de novo construction, their strategy leverages the chiral pool by utilizing myo-inositol in its flipped conformation to establish the core skeleton[1]. This guide deconstructs their protocol, emphasizing the causality behind specific reagent selections and providing self-validating checkpoints to ensure reproducibility.

Mechanistic Causality & Experimental Design

A successful synthesis of Oxirapentyn D requires navigating three principal stereochemical and regiochemical challenges: forming the sterically hindered bridgehead C3–C4 bond, constructing the fused pyran ring, and stereoselectively introducing the enyne side chain[1].

  • Conformational Locking: The synthesis initiates with the conversion of myo-inositol to its orthoacetate. This thermodynamic sink locks the molecule into the rigid 2,4,10-trioxaadamantane framework required for downstream functionalization[1].

  • Strategic Protection (SEM Group): The C9 alcohol is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is a critical dual-purpose choice: (1) the SEM oxygen provides essential chelation to direct subsequent lithiation exclusively to the C4 bridgehead position, and (2) it can be cleaved later using a mild fluoride source (e.g., HFIP) under non-acidic conditions, thereby preventing the degradation of the acid-sensitive orthoester moiety[1][2].

  • Bridgehead Functionalization: Bridgehead lithiation is notoriously difficult due to ring strain. By converting the intermediate ketone to a hydrazone, the system utilizes chelation-directed lithiation[1]. A highly specific lithium–magnesium exchange using MgBr₂·OEt₂, followed by CuI-mediated coupling with prenyl bromide, successfully installs the prenyl group at this hindered site[3].

  • Stereoselective Epoxidation: Standard epoxidation of the prenyl group with mCPBA yields an undesirable mixture of diastereomers[3]. To solve this, a Sharpless–Mihelich epoxidation utilizing VO(acac)₂ and t-BuOOH is employed[3]. The vanadium catalyst coordinates to a proximal hydroxyl group, directing the internal delivery of the oxygen atom to yield a single, stereopure diastereomer[3].

Synthetic Workflow Diagram

Workflow Step1 myo-Inositol (Starting Material) Step2 myo-Inositol Orthoacetate (2,4,10-trioxaadamantane core) Step1->Step2 MeC(OMe)3, TsOH Step3 SEM & TBS Protection + IBX Oxidation Step2->Step3 1. SEM-Cl 2. TBSOTf 3. IBX Step4 Hydrazone Derivative (Chelation-directed) Step3->Step4 Dimethylhydrazine Step5 Bridgehead Prenylation (MgBr2·OEt2, CuI) Step4->Step5 Base, Prenyl-Br Step6 Sharpless-Mihelich Epoxidation (VO(acac)2, t-BuOOH) Step5->Step6 Stereoselective Step7 Oxy-cyclization & Enyne Addition Step6->Step7 Ring Fusion Step8 Oxirapentyn D (Target Molecule) Step7->Step8 HFIP Deprotection

Fig 1. Synthetic workflow for Oxirapentyn D from myo-inositol highlighting key transformations.

Step-by-Step Experimental Protocols

Protocol 1: Orthoacetate Formation and Protection
  • Orthoesterification: Suspend myo-inositol in anhydrous DMF. Add trimethyl orthoacetate [MeC(OMe)₃] and a catalytic amount of p-toluenesulfonic acid (TsOH)[1].

  • Heating: Stir the reaction mixture at 100 °C for 10 hours. Upon completion, isolate myo-inositol orthoacetate as colorless needles[1].

  • SEM Protection: Treat the resulting intermediate with SEM-Cl and an appropriate base to selectively protect the C9 alcohol, installing the necessary chelating handle[1].

Protocol 2: Desymmetrization and Oxidation
  • Monosilylation: Dissolve the SEM-protected intermediate in CH₂Cl₂. Add 2,6-lutidine followed by exactly 1.0 equivalent of TBSOTf[3].

  • Incubation: Stir for 25 minutes. This exploits intramolecular hydrogen bonding to achieve regioselective monosilylation of one axial hydroxy group (73% yield)[3].

  • Oxidation: Treat the remaining free hydroxyl group with 2-iodoxybenzoic acid (IBX) in DMSO. Stir at room temperature for 1 hour to yield the corresponding ketone quantitatively[3].

Protocol 3: Hydrazone Formation and Bridgehead Prenylation
  • Hydrazone Conversion: React the ketone with dimethylhydrazine to form the hydrazone derivative[3].

  • Lithiation: In a strictly anhydrous environment, perform chelation-directed bridgehead lithiation using an alkyl lithium base[1].

  • Transmetalation & Coupling: Add MgBr₂·OEt₂ to facilitate a lithium–magnesium exchange[3]. Subsequently, introduce CuI and prenyl bromide to the reaction mixture.

  • Isolation: Stir at room temperature for 5 hours. This affords the prenylated bridgehead intermediate in 26% yield[3].

    • Quality Control Check: Verify the equatorial orientation of substituents via ¹H NMR. The J-values between the C2 methine and C3 methylene protons should indicate an antiperiplanar relationship (e.g., ~13.1 Hz)[2].

Protocol 4: Sharpless–Mihelich Epoxidation and Cyclization
  • Epoxidation: Dissolve the prenylated intermediate in CH₂Cl₂. Add catalytic VO(acac)₂ and stoichiometric t-BuOOH[3].

  • Incubation: Stir at room temperature for 2 hours. The reaction yields the desired epoxide as a single diastereomer due to the vanadate-mediated internal oxygen delivery[3].

  • Cyclization: Subject the epoxide to regioselective oxy-cyclization conditions to form the fused tetrahydropyran ring[4].

Protocol 5: Enyne Side Chain Introduction & Deprotection
  • Acetylide Addition: Utilize an acetylide addition to stereoselectively introduce the enyne side chain at the C7 position[1]. This key transformation proceeds with a 53% yield[5].

  • Global Deprotection: Perform global deprotection using hexafluoro-2-propanol (HFIP). HFIP affords the best results among fluorinated alcohols for removing the SEM group without acidic cleavage of the delicate orthoester, yielding pure Oxirapentyn D[2].

Quantitative Data Summary

Reaction StepSubstrateReagents & ConditionsYield / OutcomeMechanistic Rationale
Orthoesterification myo-inositolMeC(OMe)₃, TsOH, DMF, 100 °C, 10 hHighLocks conformation into the 2,4,10-trioxaadamantane skeleton[1].
Monosilylation SEM-protected triolTBSOTf (1.0 eq), 2,6-lutidine, CH₂Cl₂, 25 min73%Desymmetrization via exploitation of intramolecular H-bonding[3].
Oxidation Monosilylated alcoholIBX, DMSO, RT, 1 hQuantitativePrepares the C-4 position for hydrazone formation[3].
Bridgehead Prenylation Hydrazone derivative1. Base; 2. MgBr₂·OEt₂; 3. CuI, prenyl-Br, RT, 5 h26%Overcomes Bredt's rule to install the prenyl group at a sterically hindered bridgehead[3].
Directed Epoxidation Prenylated intermediateVO(acac)₂, t-BuOOH, CH₂Cl₂, RT, 2 hHigh (Single Diastereomer)Vanadium coordinates to a nearby OH group for stereoselective internal oxygen delivery[3].
Acetylide Addition Advanced intermediateAcetylide base53%Installs the terminal enyne side chain essential for biological activity[5].

References

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating Oxirapentyn A as a Biofilm Formation Inhibitor

Introduction & Mechanistic Rationale The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies that disarm bacterial pathogens without exerting the selective survival p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies that disarm bacterial pathogens without exerting the selective survival pressure typical of traditional bactericidal antibiotics. Quorum sensing (QS)—the bacterial cell-to-cell communication system—governs the expression of virulence factors and the formation of highly resilient biofilms.

Recent marine bioprospecting has identified Oxirapentyn A , a highly oxidized meroterpenoid derived from the marine fungus Amphichorda felina, as a potent Quorum Sensing Inhibitor (QSI). Using the Gram-negative model organism Chromobacterium violaceum, researchers have demonstrated that Oxirapentyn A effectively disrupts biofilm architecture and attenuates virulence[1].

The Causality of Inhibition

In C. violaceum, the QS circuit is driven by the autoinducer synthase CviI (which synthesizes N-decanoyl-homoserine lactone, or C10-HSL) and the cytoplasmic receptor CviR . When C10-HSL binds to CviR, the complex dimerizes and triggers the transcription of downstream virulence genes (vioA for violacein, chiA for chitinase) and biofilm maturation pathways. Oxirapentyn A acts by downregulating the expression of cviI and cviR, thereby starving the bacterial population of its critical C10-HSL signaling molecule and halting biofilm formation at the transcriptional level.

MoA Oxi Oxirapentyn A C10 C10-HSL Synthase (CviI) Oxi->C10 Inhibits Receptor QS Receptor (CviR) Oxi->Receptor Downregulates C10->Receptor C10-HSL Signal Genes Virulence & Biofilm Genes (cviI, cviR, vioA, chiA) Receptor->Genes Transcriptional Activation Biofilm Biofilm Formation & Maturation Genes->Biofilm Phenotypic Expression

Mechanism of Oxirapentyn A inhibiting quorum sensing and biofilm formation.

Experimental Design: A Self-Validating Workflow

To rigorously establish a compound as a true QSI rather than a simple biocide, the experimental design must be self-validating. This requires a multi-tiered approach:

  • Phenotypic Validation: Confirming the physical reduction of biofilm biomass and architecture.

  • Signaling Validation: Proving the depletion of the specific autoinducer (C10-HSL).

  • Molecular Validation: Confirming the targeted downregulation of the genetic QS circuitry.

Crucial Experimental Choice: All assays must be conducted at sub-Minimum Inhibitory Concentrations (sub-MIC) . If the compound kills the bacteria, biofilm reduction is merely a secondary artifact of cell death. By using sub-MIC levels (e.g., 100–200 μg/mL for Oxirapentyn A), we isolate the anti-virulence mechanism from growth inhibition[1].

Workflow Culture 1. Bacterial Culture (C. violaceum ATCC 12472) Treatment 2. Oxirapentyn A Treatment (Sub-MIC: 100-200 μg/mL) Culture->Treatment Phenotype 3a. Phenotypic Assay (CV Staining & SEM) Treatment->Phenotype Signal 3b. Signaling Assay (LC-MS for C10-HSL) Treatment->Signal Gene 3c. Molecular Assay (RT-qPCR for cviI/cviR) Treatment->Gene

Multimodal in vitro workflow for validating anti-biofilm activity.

Detailed Step-by-Step Methodologies

Protocol 3.1: Biofilm Biomass Quantification via Crystal Violet (CV) Assay

Objective: High-throughput quantification of total adhered biofilm biomass. Causality: Crystal violet is a basic dye that binds electrostatically to the negatively charged extracellular polymeric substances (EPS) and bacterial cell walls.

  • Inoculation: Adjust an overnight culture of C. violaceum ATCC 12472 to an OD600 of 0.1 in Luria-Bertani (LB) broth.

  • Treatment Setup: Aliquot 200 µL of the bacterial suspension into a 96-well flat-bottom polystyrene microtiter plate. Add Oxirapentyn A to achieve final sub-MIC concentrations (e.g., 50, 100, 200 μg/mL). Include a 1% v/v DMSO vehicle control.

  • Incubation: Incubate statically at 30°C for 24 hours to allow for robust biofilm adherence.

  • Washing (Critical Step): Carefully aspirate the supernatant and wash the wells three times with sterile PBS (pH 7.4). Rationale: This removes free-floating (planktonic) cells, ensuring that subsequent staining only measures the sessile, biofilm-bound population.

  • Fixation: Add 200 µL of 100% methanol to each well for 15 minutes, then aspirate and air-dry. Rationale: Fixation prevents the mechanical detachment of the biofilm during the staining process.

  • Staining & Solubilization: Stain with 200 µL of 0.1% (w/v) crystal violet for 20 minutes. Wash three times with distilled water to remove unbound dye. Solubilize the bound dye using 200 µL of 33% glacial acetic acid.

  • Detection: Measure the optical density at 590 nm using a microplate reader.

Protocol 3.2: Biofilm Architecture Analysis via Scanning Electron Microscopy (SEM)

Objective: Visualizing the 3D disruption of the EPS matrix. Causality: SEM provides high-resolution topographical imaging to confirm that the physical integrity of the biofilm network has been compromised.

  • Biofilm Growth: Place sterile glass coverslips into 24-well plates. Seed with C. violaceum and treat with Oxirapentyn A (100 and 200 μg/mL) as described above.

  • Fixation: Remove coverslips and fix in 2.5% glutaraldehyde at 4°C overnight. Rationale: Glutaraldehyde covalently cross-links proteins, preserving the delicate ultrastructure of the EPS matrix against degradation.

  • Dehydration: Pass the coverslips through a graded ethanol series (30%, 50%, 70%, 90%, and 100%) for 10 minutes each. Rationale: Gradual dehydration replaces water within the matrix, preventing the structural collapse that occurs during rapid drying.

  • Preparation for Imaging: Subject the samples to critical point drying and sputter-coat with gold-palladium. Rationale: The metal coating renders the biological sample conductive, preventing electron charging artifacts under the SEM beam.

  • Imaging: Observe under an SEM at an accelerating voltage of 5–10 kV.

Protocol 3.3: Quantification of QS Signaling Molecule (C10-HSL) via LC-MS

Objective: Direct measurement of the autoinducer to prove targeted QS disruption. Causality: A reduction in C10-HSL proves that the phenotypic reduction in biofilm is driven by a failure in chemical communication.

  • Extraction: Collect 5 mL of cell-free supernatant from 24-hour cultures (Control vs. 200 μg/mL Oxirapentyn A). Extract twice with equal volumes of acidified ethyl acetate (0.1% formic acid). Rationale: Acidified organic solvent efficiently partitions the hydrophobic acyl-homoserine lactones out of the aqueous culture media.

  • Concentration: Dry the organic phase under a gentle stream of nitrogen gas and reconstitute the residue in 500 µL of HPLC-grade methanol.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometer. Utilize Multiple Reaction Monitoring (MRM) mode targeting the specific mass transition of C10-HSL. Rationale: MRM provides extreme specificity, filtering out background matrix interference to accurately quantify the autoinducer.

Protocol 3.4: Gene Expression Analysis via RT-qPCR

Objective: Linking signal depletion to transcriptional downregulation. Causality: Normalizing against a housekeeping gene ensures that observed downregulation is a specific regulatory effect, not a byproduct of varying cell numbers.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from treated and untreated C. violaceum pellets using TRIzol reagent. Synthesize cDNA using a high-capacity reverse transcription kit.

  • qPCR Amplification: Prepare reactions using SYBR Green master mix and specific primers for cviI, cviR, vioA, chiA, and pykF. Use 16S rRNA as the endogenous reference gene.

  • Data Analysis: Calculate relative fold changes using the 2−ΔΔCt method.

Quantitative Data Interpretation

The self-validating nature of this workflow is confirmed when phenotypic reductions align mathematically with molecular downregulation. Based on recent literature[1], the following table summarizes the expected quantitative outcomes when treating C. violaceum with 200 μg/mL of Oxirapentyn A.

Assay TypeTarget / MetricOxirapentyn A ConcentrationObserved Inhibition / Downregulation (%)
Phenotypic Biofilm Formation (Biomass)200 μg/mL48.8% Reduction
Phenotypic Violacein Production200 μg/mL21.7% Reduction
Phenotypic Hemolysin Synthesis200 μg/mL22.3% Reduction
Molecular (RT-qPCR) cviI (Autoinducer Synthase)200 μg/mL20.7% Downregulation
Molecular (RT-qPCR) cviR (QS Receptor)200 μg/mL36.6% Downregulation
Molecular (RT-qPCR) vioA (Violacein Biosynthesis)200 μg/mL31.1% Downregulation
Molecular (RT-qPCR) chiA (Chitinase)200 μg/mL66.6% Downregulation
Molecular (RT-qPCR) pykF (Pyruvate Kinase)200 μg/mL30.7% Downregulation

Table 1: Correlative summary of phenotypic and genotypic inhibition metrics following Oxirapentyn A treatment.

References

  • Title: Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum Source: ResearchGate / Marine Drugs URL

Sources

Method

chromatographic purification methods for oxirapentyn congeners

Application Note: Advanced Chromatographic Purification of Oxirapentyn Congeners from Marine-Derived Fungi Introduction & Scientific Context Oxirapentyns are a unique class of highly oxygenated polyketides (meroterpenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Purification of Oxirapentyn Congeners from Marine-Derived Fungi

Introduction & Scientific Context

Oxirapentyns are a unique class of highly oxygenated polyketides (meroterpenoids) originally isolated from marine-sediment-derived fungi such as Isaria felina (synonymous with Amphichorda felina or Beauveria felina). Structurally, these secondary metabolites are characterized by a highly oxidized chromene framework, often featuring complex appendages like 3-methyl-3-buten-1-ynyl side chains, epoxide rings, or rare 2,4,10-trioxaadamantane skeletons[1][2].

Recent pharmacological studies have highlighted the profound biological potential of oxirapentyns, ranging from anti-hypoxic cellular protection[3] to potent anti-quorum sensing and anti-biofilm activities against multidrug-resistant pathogens[4]. However, the structural micro-heterogeneity among congeners (e.g., variations in stereochemistry, hydroxylation, or acetylation) presents a significant challenge for downstream isolation. This application note details a field-proven, self-validating chromatographic methodology designed to isolate high-purity oxirapentyn congeners while preserving their delicate structural motifs.

Rationale & Causality in Method Development

As an application scientist, it is critical to design a purification workflow where every step serves a distinct, mechanistic purpose. The isolation of oxirapentyns relies on exploiting their mid-range polarity and rigid stereochemical frameworks:

  • Thermal Sensitivity & Extraction: Many oxirapentyns (such as Oxirapentyn F) contain reactive epoxide rings[2]. Consequently, all extraction and in vacuo concentration steps must strictly be maintained below 40°C to prevent thermally induced epoxide ring-opening or degradation. Ethyl acetate (EtOAc) is selected as the primary extraction solvent because its polarity perfectly captures these oxygenated metabolites while leaving highly polar fungal polysaccharides behind.

  • Defatting as a Self-Validating Step: Marine fungi are prolific producers of non-polar lipids. If crude EtOAc extracts are loaded directly onto a silica column, these lipids cause severe band broadening and irreversible column fouling. Partitioning the extract between aqueous ethanol and n-hexane selectively removes these lipids. This defatting step validates the integrity of the subsequent normal-phase chromatography by ensuring sharp, reproducible elution bands.

  • Shape Selectivity in RP-HPLC: Congeners often differ by only a single functional group. For instance, Oxirapentyn G differs from Oxirapentyn F solely by the replacement of an acetyl group with a hydroxyl group[2]. To resolve such subtle differences, a high-carbon-load, fully end-capped C18 stationary phase (e.g., YMC ODS-AM) is required. The dense octadecyl phase provides superior "shape selectivity," allowing for the baseline resolution of closely related stereoisomers.

Quantitative Data: Physicochemical & Chromatographic Profiles

The following table summarizes the structural hallmarks and expected reversed-phase high-performance liquid chromatography (RP-HPLC) behavior of key oxirapentyn congeners. Notice the causal relationship between the loss of hydrophobic groups (e.g., acetyl in F vs. hydroxyl in G) and the required mobile phase polarity.

CongenerMolecular FormulaStructural HallmarkPolarity / Elution Profile (RP-HPLC)
Oxirapentyn A C₁₈H₂₀O₆Base chromene frameworkMid-polar (Elutes at ~45% MeCN)
Oxirapentyn D C₁₈H₂₂O₆2,4,10-trioxaadamantane skeletonMid-polar (Elutes at ~40% MeCN)
Oxirapentyn F C₁₈H₂₄O₇C-7, C-8 Epoxide ringHigher polarity (Elutes at ~35% MeCN)
Oxirapentyn G C₁₆H₂₂O₆Hydroxyl replaces C-2 acetylHigh polarity (Elutes at ~30% MeCN)
Oxirapentyn M C₁₈H₂₄O₇3-methyl-3-buten-1-ynyl side chainMid-polar (Elutes at ~45% MeCN)

Step-by-Step Experimental Protocol

Phase 1: Extraction and Liquid-Liquid Partitioning

  • Homogenization: Harvest the fungal mycelia and solid medium (e.g., from a 14-day culture of Isaria felina KMM 4639). Homogenize thoroughly and macerate in high-purity EtOAc (1 L per 500 g of culture) for 24 hours at room temperature.

  • Concentration: Filter the suspension and concentrate the EtOAc extract to dryness in vacuo. Critical: Maintain the water bath temperature at ≤40°C.

  • Defatting: Resuspend the crude residue in a mixture of H₂O–EtOH (4:1, v/v). Transfer to a separatory funnel and partition successively with n-hexane (3 × equal volume). Discard the upper hexane layer (lipid-rich).

  • Recovery: Partition the remaining aqueous-ethanolic layer against EtOAc (3 × equal volume). Pool the EtOAc fractions and evaporate to yield the enriched, defatted oxirapentyn extract.

Phase 2: Normal-Phase Silica Gel Chromatography

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using n-hexane. Load the defatted extract using the dry-loading technique (adsorbed onto a small amount of silica).

  • Step Gradient Elution: Elute the column using a step gradient of n-hexane and EtOAc. Begin with 100% n-hexane, followed by 5%, 10%, 20%, 30%, and 50% EtOAc in n-hexane, and finally 100% EtOAc.

  • Fraction Monitoring: Monitor fractions via Thin Layer Chromatography (TLC). Oxirapentyns typically elute in the 20% to 50% EtOAc fractions. Visualize spots using UV light (254 nm) and anisaldehyde-H₂SO₄ staining (followed by gentle heating).

Phase 3: Semi-Preparative RP-HPLC

  • System Setup: Equip the HPLC system with a Refractive Index Detector (RID) or a UV detector set to 210 nm / 254 nm.

  • Column Selection: Install a YMC ODS-AM column (5 µm, 10 × 250 mm) or an equivalent high-density C18 column.

  • Method Parameters:

    • Flow Rate: 2.0 mL/min.

    • Mobile Phase: Isocratic elution using Acetonitrile (MeCN) and ultrapure H₂O.

    • Optimization: For highly oxygenated congeners (e.g., Oxirapentyn G), use 30:70 MeCN:H₂O. For less polar congeners (e.g., Oxirapentyns A and M), adjust to 45:55 MeCN:H₂O[2][3].

  • Collection: Collect peaks manually or via an automated fraction collector. Lyophilize the collected fractions to yield pure oxirapentyn congeners suitable for NMR, X-ray crystallography, or bioassays.

Workflow Visualization

Workflow Cultivation 1. Fungal Cultivation Isaria felina / Amphichorda sp. Extraction 2. Primary Extraction EtOAc (<40°C) Cultivation->Extraction Cell Lysis Partitioning 3. Defatting & Partitioning H2O-EtOH vs. Hexane Extraction->Partitioning Crude Extract Silica 4. Normal-Phase Silica Hexane / EtOAc Gradient Partitioning->Silica EtOAc Layer HPLC 5. Semi-Prep RP-HPLC ODS-AM (MeCN / H2O) Silica->HPLC Enriched Fractions Pure 6. Pure Oxirapentyns (Congeners A-M) HPLC->Pure Isocratic Elution

Figure 1: Chromatographic purification workflow for oxirapentyn congeners.

References

  • Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639 Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum Source: Current Microbiology (PubMed) URL:[Link]

  • New Anti-Hypoxic Metabolites from Co-Culture of Marine-Derived Fungi Aspergillus carneus KMM 4638 and Amphichorda sp. KMM 4639 Source: Marine Drugs (MDPI) URL:[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Techniques for the Structural Elucidation of Oxirapentyns

Introduction & Scientific Context Oxirapentyns represent a structurally intricate class of shikimate-derived meroterpenoids isolated from marine and fungicolous fungi, such as Amphichorda felina and Isaria felina[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Oxirapentyns represent a structurally intricate class of shikimate-derived meroterpenoids isolated from marine and fungicolous fungi, such as Amphichorda felina and Isaria felina[1][2]. These secondary metabolites exhibit profound biological activities, functioning as potent anti-glioma agents[1] and effective inhibitors of quorum sensing and biofilm formation in opportunistic pathogens like Chromobacterium violaceum[3].

Structurally, oxirapentyns are characterized by highly oxidized diisoprenyl-cyclohexene/ane frameworks. They frequently feature complex, rigid motifs such as benzo[g]chromene skeletons[1] or highly oxygenated 2,4,10-trioxaadamantane scaffolds[4]. Due to their dense arrays of stereocenters, quaternary carbons, and oxygen-bridged rings, standard mass spectrometry is insufficient for complete 3D structural characterization. This application note details the causal logic and self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocols required to accurately elucidate the architecture of oxirapentyn natural products.

Causality in Experimental Design: The "Why" Behind the Workflow

In natural product structural elucidation, experimental parameters cannot be selected arbitrarily. Every choice in the NMR workflow for oxirapentyns is driven by their unique chemical topology:

  • Solvent Selection (DMSO-d6 vs. CDCl3): Oxirapentyns often possess critical secondary or tertiary hydroxyl groups (e.g., OH-2 in Oxirapentyn H). DMSO-d6 is strictly preferred because it strongly hydrogen-bonds with these exchangeable hydroxyl protons, significantly slowing their exchange rate with bulk moisture. This preserves the OH signals as sharp peaks in the ¹H NMR spectrum, enabling vital Heteronuclear Multiple Bond Correlations (HMBC) from the hydroxyl proton to adjacent quaternary carbons that would otherwise be invisible[2].

  • Overcoming Heteroatom Gaps with HMBC: The carbon skeletons of oxirapentyns are frequently interrupted by oxygen atoms (epoxides, ethers, esters), creating isolated spin systems that Correlation Spectroscopy (COSY) cannot bridge. HMBC is deployed to cross these heteroatom gaps by detecting 2- and 3-bond carbon-proton couplings (²J_CH and ³J_CH), effectively stitching the isolated fragments together[2].

  • Exploiting Scaffold Rigidity with NOESY: The rigid oxadecalin or trioxaadamantane frameworks of compounds like Oxirapentyn D enforce strict spatial proximities between protons[4]. Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to capture these through-space interactions (< 5 Å), allowing for the unambiguous assignment of relative stereochemistry across the fused ring systems.

Structural Elucidation Workflow

G A Sample Prep: DMSO-d6 (Preserves OH signals) B 1D NMR Profiling (1H & 13C Spectra) A->B Optimize Concentration C 2D NMR Correlation (COSY, HSQC, HMBC) B->C Define Spin Systems D Relative Stereochemistry (NOESY / ROESY) C->D Bridge Heteroatoms E Absolute Configuration (Mosher's Method) D->E 3D Scaffold Mapping

NMR workflow for the structural elucidation of oxirapentyn meroterpenoids.

Quantitative Data Presentation

The following table summarizes diagnostic ¹H and ¹³C NMR chemical shifts and critical HMBC correlations utilized to identify recurring structural motifs in the oxirapentyn family.

Table 1: Characteristic NMR Chemical Shifts for Oxirapentyn Motifs

Structural MotifRepresentative Compound¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Diagnostic HMBC Correlations
Epoxy Methine Oxirapentyn F3.60 (brs)64.3H to Quaternary C (δC 55.4)
Secondary Hydroxyl (OH-2) Oxirapentyn H4.09 (s)N/AOH-2 to C-1 (δC 75.0), C-2 (δC 69.2), C-3 (δC 28.8)
Acetylated Methine (C-4) Oxirapentyn H~5.0 - 5.5 (m)79.8H-4 to Acetyl Carbonyl (δC ~170.0)
Vicinal Diol (C-4, C-5) Oxirapentyn IN/A72.3 (C-4), 73.3 (C-5)OH protons to adjacent methine carbons

(Data derived from the structural elucidation of Oxirapentyns F–K[2])

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation & 1D NMR Acquisition
  • Preparation: Dissolve 2–5 mg of highly purified oxirapentyn in 600 µL of anhydrous DMSO-d6. Transfer the solution to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire data at 500 MHz or 600 MHz at 298 K. Set the relaxation delay (D1) to at least 2.5 seconds to ensure complete longitudinal relaxation, which is critical for accurate integration of the highly congested aliphatic region.

  • ¹³C NMR Acquisition: Acquire at 125 MHz or 150 MHz. Because oxirapentyns contain multiple quaternary carbons (which lack NOE enhancement and have long T1 relaxation times), utilize a minimum of 1024 to 2048 scans to achieve a sufficient signal-to-noise ratio[2].

Protocol 2: 2D NMR Correlation Mapping (The Self-Validating Core)
  • HSQC: Run a multiplicity-edited Heteronuclear Single Quantum Coherence (HSQC) experiment. This will phase CH/CH3 signals positively (typically blue/black) and CH2 signals negatively (typically red), instantly differentiating methylene bridges from methyl groups in the isoprenyl appendages.

  • HMBC: Acquire the HMBC spectrum optimized for a long-range coupling constant of ⁿJ_CH = 8 Hz.

  • Data Validation Checkpoint (Critical): To prevent misassigning a direct ¹J_CH coupling as a long-range ²J_CH or ³J_CH correlation, digitally overlay the HMBC spectrum with the multiplicity-edited HSQC spectrum. Any HMBC cross-peak that perfectly aligns with an HSQC cross-peak is a ¹J_CH artifact (often appearing as an undecoupled doublet along the F1 axis) and must be mathematically excluded from the connectivity map.

Protocol 3: Stereochemical Elucidation (NOESY & Mosher's Method)
  • Relative Stereochemistry: Acquire a NOESY spectrum with a mixing time of 300–500 ms. Map the spatial proximities across the rigid oxadecalin framework. For example, in highly oxidized chromene natural products, the equatorial/axial orientation of substituents (e.g., iodine or hydroxyl groups) is confirmed by antiperiplanar J-values combined with distinct NOE cross-peaks[4].

  • Absolute Configuration (Modified Mosher’s Method):

    • Divide the oxirapentyn sample into two equal aliquots.

    • React Aliquot A with (R)-MTPA chloride and Aliquot B with (S)-MTPA chloride in the presence of pyridine-d5[1].

    • Acquire ¹H NMR spectra for both the resulting (S)-MTPA ester and (R)-MTPA ester.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons neighboring the chiral center. A consistent distribution of positive Δδ values on one side of the chiral plane and negative Δδ values on the other definitively assigns the R or S absolute configuration.

References

1.[1] Title : Shikimate-Derived Meroterpenoids from the Ascidian-Derived Fungus Amphichorda felina SYSU-MS7908 and Their Anti-Glioma Activity Source : Journal of Natural Products - ACS Publications URL :[Link]

2.[2] Title : Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639 Source : Journal of Natural Products - ACS Publications URL :[Link]

3.[3] Title : Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum Source : PubMed URL :[Link]

Sources

Method

Application Note: Chelation-Directed Bridgehead Lithiation in the Total Synthesis of Oxirapentyn D

Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide Strategic Context & Mechanistic Rationale Oxirapentyns are a unique class of meroterpeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Context & Mechanistic Rationale

Oxirapentyns are a unique class of meroterpenoid natural products characterized by a highly oxidized chromene structure. Among these, Oxirapentyn D presents a formidable synthetic challenge due to its dense 2,4,10-trioxaadamantane skeleton[1]. The first total synthesis of Oxirapentyn D from myo-inositol, achieved by , bypassed traditional enolate chemistry—which is precluded by Bredt's rule in rigid cage structures—by employing a chelation-directed bridgehead lithiation of a hydrazone derivative[1].

As a Senior Application Scientist, it is critical to understand the causality behind the synthetic architecture before executing the protocol:

  • The Directing Group (SEM): The C9 alcohol of the myo-inositol precursor is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The ether oxygens of the SEM group act as a bidentate ligand, chelating the lithium cation and strictly directing the strong base (LDA) to the adjacent, sterically hindered C4 bridgehead position[1]. Furthermore, SEM can be cleaved later using a fluoride source, preserving the acid-sensitive orthoester moiety[1].

  • The Hydrazone Moiety: Converting the adjacent ketone to a hydrazone derivative further acidifies the bridgehead proton and provides necessary geometric stability to the resulting anion[1].

  • Sequential Transmetalation: Direct alkylation of the highly basic bridgehead lithium species with prenyl bromide fails due to competing elimination (E2) pathways[1]. To solve this, a dual transmetalation strategy is employed: the hard organolithium is first converted to a softer organomagnesium intermediate, followed by an organocuprate species, which smoothly undergoes SN2 alkylation[1][2].

Optimization of the Lithiation Microenvironment

The solvent microenvironment is the primary determinant of lithiation efficiency. Pure THF over-coordinates the lithium cation, disrupting the internal SEM-chelation required for regioselectivity. Transitioning to a non-polar dominant solvent system enhances the kinetic basicity of the alkyllithium reagent[1].

Table 1: Solvent and Temperature Optimization for Bridgehead Lithiation

EntrySolvent SystemTemp. Range (°C)Time (h)Yield / D-IncorporationMechanistic Causality
1THF-781Low / PoorOver-coordination of Li⁺ disrupts SEM chelation.
2Hexane-781ImprovedNon-polar environment increases LDA basicity[1].
3Et₂O-781ImprovedBalances basicity with intermediate solubility[1].
4Hexane / Et₂O (3:1)-781ModerateOptimal polarity ratio established[1].
5Hexane / Et₂O (3:1)-78 to -301HighThermal energy overcomes steric hindrance[1].
6Hexane / Et₂O (3:1) -78 to -30 3 Optimal (>90%) Extended incubation ensures complete deprotonation [1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to Phase 2 without confirming the success of Phase 1 via the built-in deuterium quench check.

Phase 1: Generation of the Bridgehead Anion
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the SEM-protected hydrazone precursor (derived from myo-inositol) in a freshly distilled, anhydrous 3:1 mixture of Hexane/Et₂O[1].

  • Deaggregation: Add N,N,N',N'‑tetramethylethylenediamine (TMEDA) (1.2 equiv) to the solution.

    • Causality: TMEDA breaks down LDA oligomers, maximizing kinetic basicity necessary for abstracting the hindered bridgehead proton[2].

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

  • Lithiation: Dropwise add Lithium diisopropylamide (LDA) (1.5 equiv).

  • Incubation: Gradually warm the reaction from -78 °C to -30 °C over a period of 3 hours[1].

    • Validation Check: Extract a 50 µL aliquot and quench with D₂O. Analyze via ¹H-NMR or MS. You must observe >90% deuterium incorporation at the C4 position before proceeding.

Phase 2: Transmetalation and Prenylation
  • Magnesium Transmetalation: To the -30 °C solution, add MgBr₂·OEt₂ (1.5 equiv) and stir for 30 minutes.

    • Causality: Lithium-magnesium exchange tempers the basicity of the intermediate, stabilizing it against side reactions[2][3].

  • Copper Transmetalation: Add Copper(I) iodide (CuI) (0.5 equiv) and stir for an additional 30 minutes.

    • Causality: This generates a highly nucleophilic, soft organocuprate intermediate optimized for allylic substitution[1][2].

  • Electrophilic Addition: Add prenyl bromide (2.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature (RT) and stir for 5–6 hours[1].

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash column chromatography to isolate the prenylated target.

Mechanistic Pathway Visualization

The following workflow illustrates the sequential logic of the bridgehead functionalization, highlighting the critical intermediate states.

Pathway Precursor Hydrazone Precursor (SEM-protected) Lithiation Chelation-Directed Bridgehead Lithiation Precursor->Lithiation LDA, TMEDA Hexane/Et2O (3:1) Transmetalation Transmetalation (Mg / Cu Complex) Lithiation->Transmetalation MgBr2·OEt2, CuI Prenylation Prenylated Product (C3-C4 Bridgehead Bond) Transmetalation->Prenylation Prenyl Bromide

Figure 1: Mechanistic workflow of chelation-directed bridgehead lithiation and prenylation.

Implications for Drug Development

The successful functionalization of the 2,4,10-trioxaadamantane core is more than a synthetic milestone; it is a gateway for medicinal chemistry. Oxirapentyn D and its congeners exhibit documented growth-inhibition effects against Staphylococcus aureus and Bacillus subtilis[1][3]. Furthermore, compounds in this class possess notable antioxidant potential, specifically in scavenging reactive oxygen species (ROS)[3].

By mastering this chelation-directed lithiation protocol, drug development professionals can systematically substitute the prenyl group with diverse electrophiles during Phase 2. This enables the generation of novel synthetic analogues designed to fine-tune the antimicrobial potency and pharmacokinetic properties of the oxirapentyn scaffold[3].

References

  • Tokyo Institute of Technology. (2018). 論文 / 著書情報 Article / Book Information - T2R2. Tokyo Tech Repository. [Link]

Sources

Application

Application Note: Evaluating Oxirapentyn A as a Quorum Sensing Inhibitor in Chromobacterium violaceum

Document Type: Technical Application Note & Validated Protocols Target Audience: Researchers, Microbiologists, and Drug Development Professionals Introduction: The Shift Toward Anti-Virulence Therapeutics The rapid emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Researchers, Microbiologists, and Drug Development Professionals

Introduction: The Shift Toward Anti-Virulence Therapeutics

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates a paradigm shift in antimicrobial drug development. Traditional bactericidal antibiotics impose immense selective pressure, inevitably driving resistance. Quorum sensing inhibitors (QSIs) offer a compelling alternative: by disrupting bacterial communication networks, QSIs attenuate virulence and biofilm formation without halting bacterial growth, thereby minimizing the evolutionary pressure for resistance 1.

Oxirapentyn A, a highly oxygenated secondary metabolite featuring a unique cis-fused bicyclic skeleton isolated from the marine fungus Amphichorda felina (also known as Isaria felina), has recently been identified as a potent QSI 2. This application note details the mechanistic grounding and self-validating experimental protocols required to evaluate Oxirapentyn A against the opportunistic pathogen Chromobacterium violaceum.

Mechanistic Grounding: Disruption of the CviI/CviR System

C. violaceum utilizes the CviI/CviR quorum sensing system to regulate its collective behavior. The synthase CviI produces the autoinducer N-decanoyl-homoserine lactone (C10-HSL). Upon reaching a threshold concentration, C10-HSL binds to the cytoplasmic receptor CviR, triggering the transcription of downstream virulence genes, including those responsible for violacein production (vioA), chitinase activity (chiA), and biofilm matrix synthesis 2.

Oxirapentyn A acts as a multi-target disruptor within this pathway. It not only downregulates the expression of both the synthase and the receptor but also causes a concentration-dependent reduction in C10-HSL production 3.

G Oxirapentyn Oxirapentyn A CviI CviI Synthase Oxirapentyn->CviI Downregulates (-20.7%) CviR CviR Receptor Oxirapentyn->CviR Downregulates (-36.6%) TargetGenes Virulence Genes (vioA, chiA, pykF) Oxirapentyn->TargetGenes Represses C10HSL C10-HSL (Autoinducer) CviI->C10HSL Synthesizes C10HSL->CviR Binds & Activates CviR->TargetGenes Up-regulates Phenotype Violacein & Biofilms TargetGenes->Phenotype Drives

Mechanism of CviI/CviR quorum sensing inhibition by Oxirapentyn A in C. violaceum.

Quantitative Efficacy Profile

To establish a baseline for experimental validation, the following table summarizes the documented inhibitory effects of Oxirapentyn A on C. violaceum when administered at a sub-inhibitory concentration (sub-MIC) of 200 μg/mL 2, 1.

Target / ParameterInhibition (%)Biological Causality & Significance
Biofilm Formation 48.8%Disrupts EPS matrix, rendering bacteria susceptible to immune clearance.
Violacein Production 21.7%Direct phenotypic marker confirming suppression of the CviI/CviR cascade.
Hemolysin Synthesis 22.3%Attenuates exotoxin release, minimizing host erythrocyte lysis and tissue damage.
cviI Gene Expression 20.7%Reduces the enzymatic synthesis of the C10-HSL autoinducer.
cviR Gene Expression 36.6%Decreases receptor availability, dampening the auto-induction feedback loop.
vioA Gene Expression 31.1%Directly impairs the violacein biosynthesis pathway.
chiA Gene Expression 66.6%Reduces chitinase activity, altering environmental survival mechanisms.

Self-Validating Experimental Workflows

To rigorously evaluate Oxirapentyn A, researchers must employ a multi-modal approach. The following protocols are designed with built-in validation steps to ensure data integrity.

Workflow Culture C. violaceum Culture (OD600 standardization) Treatment Oxirapentyn A Treatment (Sub-MIC concentrations) Culture->Treatment Assay1 Violacein Assay (Phenotypic Marker) Treatment->Assay1 Assay2 Crystal Violet Assay (Biofilm Biomass) Treatment->Assay2 Assay3 LC-MS/MS (C10-HSL Quantification) Treatment->Assay3 Assay4 RT-qPCR (Gene Expression) Treatment->Assay4

Multi-modal experimental workflow for validating quorum sensing inhibitors.

Protocol 4.1: Sub-MIC Determination (Critical Prerequisite)

Causality: A true QSI must attenuate virulence without killing the bacteria. If the compound inhibits growth, the reduction in virulence factors is merely a secondary artifact of cell death.

  • Prepare a serial dilution of Oxirapentyn A (e.g., 0 to 1000 μg/mL) in Luria-Bertani (LB) broth using DMSO as the vehicle.

  • Inoculate with an overnight culture of C. violaceum adjusted to an OD600 of 0.01.

  • Incubate at 30°C for 24 hours.

  • Measure OD600.

  • Validation Check: Select the highest concentration that shows no statistically significant difference in OD600 compared to the DMSO control. For Oxirapentyn A, 200 μg/mL is an established sub-MIC 2.

Protocol 4.2: Violacein Extraction and Quantification Assay

Causality: Violacein is a water-insoluble purple pigment. Extracting it into an organic solvent allows for precise spectrophotometric quantification, serving as a direct proxy for CviI/CviR activity.

  • Cultivate C. violaceum in LB broth supplemented with 200 μg/mL Oxirapentyn A (or DMSO control) for 24 hours at 30°C.

  • Aliquot 1 mL of the culture into a microcentrifuge tube. Record the OD600 of the culture prior to centrifugation.

  • Centrifuge at 10,000 × g for 10 minutes to pellet the cells and the insoluble violacein. Discard the supernatant.

  • Resuspend the pellet in 1 mL of 100% DMSO. Rationale: DMSO efficiently lyses the cells and solubilizes the hydrophobic violacein pigment.

  • Vortex vigorously for 1 minute, then centrifuge at 10,000 × g for 10 minutes to pellet cell debris.

  • Transfer the purple DMSO supernatant to a 96-well plate and measure absorbance at 585 nm (OD585).

  • Validation Check: Calculate the QSI activity as (OD585 / OD600). Normalizing against cell density ensures that any observed reduction (e.g., ~21.7% 2) is strictly due to QS inhibition, not variations in bacterial growth.

Protocol 4.3: Biofilm Biomass Quantification (Crystal Violet Method)

Causality: Biofilms adhere to abiotic surfaces. Crystal violet (CV) is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular matrix.

  • Seed 200 μL of C. violaceum culture (OD600 = 0.01) into a 96-well polystyrene plate. Add Oxirapentyn A to a final concentration of 200 μg/mL.

  • Incubate statically at 30°C for 24 hours. Rationale: Static incubation prevents shear forces from disrupting fragile, developing biofilms.

  • Carefully aspirate the media. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Rationale: Washing removes planktonic (free-floating) cells that would falsely elevate the CV reading.

  • Fix the adherent biofilm by adding 200 μL of 99% methanol for 15 minutes. Aspirate and air-dry.

  • Stain with 200 μL of 0.1% (w/v) Crystal Violet solution for 20 minutes.

  • Wash wells thoroughly with distilled water until the wash runs clear to remove unbound dye.

  • Solubilize the bound CV by adding 200 μL of 33% glacial acetic acid.

  • Measure absorbance at 590 nm. A successful assay will reflect an approximate 48.8% reduction in biomass 1.

Protocol 4.4: LC-MS/MS Quantification of C10-HSL

Causality: To definitively prove that Oxirapentyn A disrupts signal synthesis, the specific autoinducer (C10-HSL) must be quantified directly from the culture supernatant 3.

  • Grow C. violaceum with/without Oxirapentyn A (200 μg/mL) for 24 hours.

  • Centrifuge to obtain cell-free supernatant. Filter through a 0.22 μm PTFE syringe filter.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate (0.1% acetic acid). Rationale: Ethyl acetate efficiently partitions the hydrophobic acyl-homoserine lactones from the aqueous phase.

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 μL of LC-MS grade methanol.

  • Analyze via LC-MS/MS, monitoring the specific precursor-to-product ion transitions for C10-HSL (e.g., [M+H]+ m/z 256.2 → 102.1, corresponding to the lactone ring fragment).

References

  • Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum | Request PDF , ResearchGate,[Link]

  • Chemical structure of oxirapentyn A (a), growth profiles of C.... , ResearchGate,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Oxirapentyn Total Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the total synthesis of oxirapentyn derivatives. Oxirapentyns are complex, highly oxidized chromene natural products (meroterpenoids) isolated from marine and terrestrial fungi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the total synthesis of oxirapentyn derivatives. Oxirapentyns are complex, highly oxidized chromene natural products (meroterpenoids) isolated from marine and terrestrial fungi such as Isaria felina ()[1]. Synthesizing their unique 2,4,10-trioxaadamantane skeleton and fused oxadecalin scaffold presents significant challenges, particularly regarding bridgehead functionalization and stereoselective epoxidation ()[2].

Designed for researchers and drug development professionals, this guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to optimize your synthetic yields.

Synthetic Strategy & Workflow

G N1 myo-Inositol (Flipped Conformation) N2 Orthoacetate Formation (2,4,10-trioxaadamantane) N1->N2 MeC(OMe)3, TsOH N3 SEM Protection (C9 Alcohol) N2->N3 SEMCl, i-Pr2NEt N4 Hydrazone Derivatization (Directing Group) N3->N4 Oxidation & Hydrazine N5 Bridgehead Lithiation (C3-C4 Bond Formation) N4->N5 t-BuLi, -78°C N6 Epoxidation (Chromene Core) N5->N6 Basic Oxone N7 Oxirapentyn D Target Molecule N6->N7 TBAF Deprotection

Synthetic workflow for oxirapentyn derivatives highlighting the chelation-directed lithiation.

Strategic FAQs: Causality in Reaction Design

Q: Why is myo-inositol the preferred starting material for oxirapentyn D synthesis? A: myo-inositol, when in its flipped conformation, naturally possesses the precise stereochemical arrangement required for the 2,4,10-trioxaadamantane skeleton characteristic of oxirapentyn D ()[2]. Utilizing the known myo-inositol orthoacetate bypasses the need for a complex, low-yield de novo asymmetric synthesis of this highly oxidized core[2].

Q: Why is the SEM (2-(trimethylsilyl)ethoxymethyl) group critical for C9 alcohol protection? A: The SEM group serves a dual mechanistic purpose. First, its oxygen atoms provide essential chelating ability that directs the subsequent lithiation specifically to the C4 bridgehead position[2]. Second, it can be cleaved at a later stage using a neutral fluoride source (like TBAF). This is crucial because the orthoester moiety of the 2,4,10-trioxaadamantane core is highly sensitive to the acidic conditions typically used to remove standard ether protecting groups[2].

Q: What structural modifications are most critical for the biological activity of oxirapentyn derivatives? A: Structure-activity relationship (SAR) studies indicate that maintaining the 7,8-epoxy moiety and introducing acylation at the 6-position of the oxirapentyn core are crucial modifications for enhanced biological activity and target selectivity ()[3].

Troubleshooting Guide & Self-Validating Protocols

Issue 1: Low Yield During Bridgehead Lithiation (C3-C4 Bond Formation)

Causality: The bridgehead proton in the 2,4,10-trioxaadamantane skeleton is sterically hindered and electronically deactivated. Standard bases fail to deprotonate it. Success requires a highly coordinated transition state. The use of a hydrazone derivative—specifically methylated at the amino nitrogen rather than the imino nitrogen—creates a rigid chelation pocket with the C9-SEM ether, directing the t-BuLi precisely to the C4 position to lower the activation energy ()[2][4].

Self-Validating Protocol: Chelation-Directed Lithiation & Alkylation

  • Preparation: Dissolve the SEM-protected hydrazone intermediate in anhydrous THF under a strict Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Metalation: Add t-BuLi (1.5 equivalents) dropwise over 10 minutes.

    • In-Process Validation: A distinct color change (typically deep yellow/orange) indicates the successful formation of the stabilized organolithium species.

  • Electrophile Addition: After 30 minutes of stirring, add the enyne electrophile (e.g., acetylide precursor) slowly.

    • In-Process Validation: The intense color of the carbanion should fade as the nucleophile is consumed by the electrophile.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature. Extract with EtOAc.

  • Analytical Validation: Perform ¹H NMR on the crude mixture. Successful bridgehead functionalization is confirmed by the complete disappearance of the C4 bridgehead proton signal and the appearance of the enyne side-chain signals[2].

Issue 2: Failure or Poor Diastereoselectivity in Chromene Core Epoxidation

Causality: The alkene in the chromene core is sterically encumbered by the surrounding axial substituents of the oxadecalin scaffold. Mild oxidants like DMDO (dimethyldioxirane) suffer from severe steric repulsion and typically result in no reaction ()[4]. Smaller, more reactive oxidants like mCPBA or basic Oxone are required to overcome this steric barrier, though they may yield a mixture of diastereomers[4].

Self-Validating Protocol: Basic Oxone Epoxidation

  • Solvent System: Dissolve the chromene precursor in a biphasic mixture of CH₃CN and H₂O (2:1 ratio).

  • Base Addition: Add NaHCO₃ to maintain a slightly basic pH, preventing acid-catalyzed degradation of the orthoester core.

  • Oxidation: Cool the system to 0 °C and add Oxone in small, controlled portions.

  • Monitoring: Stir for 2 hours at 0 °C.

    • In-Process Validation: Monitor by TLC. The starting material spot should disappear, replaced by two closely eluting spots representing the diastereomeric epoxides.

  • Workup: Quench with aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with CH₂Cl₂.

  • Analytical Validation: ¹H NMR will show the disappearance of the olefinic protons and the emergence of upfield oxirane methine protons[1][4].

Issue 3: Degradation of the Orthoester Core During Deprotection

Causality: The 2,4,10-trioxaadamantane orthoester is extremely sensitive to aqueous acid. Standard acidic deprotection will rapidly hydrolyze the core, destroying the natural product scaffold. Fluoride-mediated cleavage of the SEM group circumvents this by attacking the silicon atom, initiating fragmentation without altering the local pH ()[2].

Self-Validating Protocol: SEM Deprotection

  • Reaction: Dissolve the protected oxirapentyn derivative in anhydrous THF and add TBAF (1.0 M in THF, 2.0 eq).

  • Heating: Stir at 60 °C for 4 hours.

  • Analytical Validation: Following aqueous quench and extraction, ¹H NMR should show the complete disappearance of the trimethylsilyl peak at ~0 ppm. Additionally, a downfield shift of the newly liberated axial hydroxyl proton (δ ≈ 3.5) confirms the presence of hydrogen bonding with the orthoester oxygen[2].

Quantitative Yield Optimization Data

Table 1: Optimization of Bridgehead Lithiation/Alkylation Yields

Base SystemDirecting Group StrategyElectrophileYield (%)Mechanistic Observation
n-BuLiNoneAcetylide< 5%No bridgehead deprotonation observed.
t-BuLiSEM ether onlyAcetylide15%Poor regioselectivity; competing deprotonation sites.
t-BuLiHydrazone + SEM etherAcetylide53%Excellent chelation; desired C3-C4 bond formed[2][3].

Table 2: Epoxidation Conditions for the Chromene Core

OxidantSolvent SystemTemperatureYield (%)Diastereomeric RatioObservation
DMDOAcetone0 °C to RT0%N/ANo reaction due to steric hindrance[4].
mCPBACH₂Cl₂0 °C45%~1:1Epoxide formed, but poor selectivity[4].
Basic OxoneH₂O / CH₃CN0 °C62%2:1Best balance of reactivity and yield[4].

References

  • Yurchenko, A. N., et al. (2014). Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639. Journal of Natural Products, 77(6), 1321-1328. URL:[Link]

Sources

Optimization

optimizing solvent extraction efficiency for fungal oxirapentyns

Welcome to the Technical Support Center for Fungal Metabolite Extraction. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating oxirapen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fungal Metabolite Extraction. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating oxirapentyns—a unique class of highly oxygenated, shikimate-derived meroterpenoids and chromene derivatives[1][2].

These metabolites, typically sourced from marine-derived fungi such as Isaria felina and Amphichorda felina[1][2], present unique extraction challenges due to their delicate epoxide rings, multiple hydroxyl groups, and co-elution with complex lipids and cyclodepsipeptides[3]. This guide provides self-validating protocols, mechanistic troubleshooting, and foundational causality to ensure high-yield, high-purity recovery.

I. Core Extraction & Partitioning Workflow

Understanding the logical flow of solvent polarities is critical. The workflow below illustrates the optimized path from crude fungal maceration to isolated meroterpenoids, utilizing selective dielectric constants to sequentially strip away matrix interferences.

G A Fungal Culture (e.g., Isaria felina) B Primary Extraction (EtOAc) A->B Maceration (24h) C Crude Extract Concentration B->C Evaporation <35°C D Phase Suspension (H2O-EtOH 4:1) C->D Solubilize E Hexane Wash (Defatting) D->E Remove Lipids F Target Partition (EtOAc or MeCN) D->F Extract Oxirapentyns G Silica Chromatography (Hexane/EtOAc/MeOH) F->G Fractionation H RP-HPLC Polish G->H Final Isolation

Optimized solvent extraction and partitioning workflow for fungal oxirapentyns.

II. Frequently Asked Questions (FAQs)

Q: Why do we prioritize Ethyl Acetate (EtOAc) over Methanol (MeOH) for the primary mycelial extraction? A: Oxirapentyns are highly oxygenated chromene derivatives[1]. While MeOH is an excellent broad-spectrum solvent, it aggressively co-extracts highly polar structural polysaccharides and proteins from the fungal matrix. EtOAc provides the optimal dielectric constant to solubilize the polyketide/terpenoid structures of oxirapentyns while leaving polar cellular debris behind, significantly simplifying downstream chromatography[1].

Q: During liquid-liquid partitioning, my oxirapentyns are splitting between the aqueous and organic phases. How do I fix this? A: This is a classic symptom of emulsion formation or incorrect aqueous phase polarity. When suspending the crude extract prior to partitioning, use a specific H₂O–EtOH (4:1) ratio rather than pure water[1]. The 20% ethanol acts as a co-solvent that modifies surface tension and disrupts emulsion networks. This allows the highly oxygenated oxirapentyns to partition cleanly into the organic phase (EtOAc or MeCN) during subsequent washes without crashing out at the biphasic interface.

Q: How do I prevent the degradation of the epoxide rings in Oxirapentyns F–K during silica gel chromatography? A: The epoxide groups (characteristic of oxirapentyns at C-5/C-6) are highly susceptible to acid-catalyzed ring opening[1]. Standard silica gel contains slightly acidic silanol groups. To prevent degradation, strictly limit the residence time on the column by using a rapid step gradient (Hexanes → EtOAc → MeOH)[4]. Alternatively, pre-treat the silica gel with 0.1% triethylamine (TEA) to neutralize the acidic sites before loading your sample.

III. Troubleshooting Guide

Issue 1: High lipid contamination in the final RP-HPLC fractions.

  • Root Cause: Inadequate defatting during the early partitioning stage. Marine-derived fungal strains like Isaria felina and Phialemoniopsis sp. produce massive amounts of triglycerides and non-polar lipids[1][4].

  • Mechanistic Solution: Implement a rigorous Acetonitrile (MeCN) / Hexane biphasic partition on the crude extract[4]. The strong dipole moment of MeCN interacts favorably with the multiple hydroxyl and epoxide groups of the oxirapentyns, pulling them into the polar aprotic layer, while the neutral acyl chains of the lipids remain strictly in the hexane layer.

Issue 2: Co-elution of oxirapentyns with cyclodepsipeptides (e.g., isaridin E).

  • Root Cause: Fungi such as Isaria felina simultaneously produce oxirapentyns and cyclodepsipeptides[3]. Both metabolite classes share similar mid-range polarities on normal-phase silica.

  • Mechanistic Solution: Transition to Reversed-Phase HPLC (RP-HPLC) earlier in the workflow. Use an isocratic elution profile (e.g., 50-60% MeOH in H₂O) to exploit the subtle hydrophobic differences between the peptide backbone of isaridin E and the rigid meroterpenoid skeleton of the oxirapentyns[1].

G A Degraded Oxirapentyn (Epoxide Ring Opening) B Check Silica Gel pH A->B Suspect Acid Catalysis E Check Evaporation Temp A->E Suspect Thermal Stress C Acidic Silanol Groups Present B->C pH < 6.5 D Pre-treat with 0.1% TEA C->D Neutralize F Temp > 35°C E->F Yes G Reduce Temp to 30°C under high vacuum F->G Optimize

Troubleshooting logic for preventing epoxide degradation during extraction.

IV. Standardized Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the physical state or phase location of the target metabolites.

  • Primary Extraction: Macerate the solid-substrate fungal mycelia in EtOAc (e.g., 3.0 L for a standard batch) for 24 hours at room temperature[1].

  • Concentration: Evaporate the EtOAc under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 35°C to prevent thermal degradation of the highly oxygenated structures. This yields a crude brown oil[1].

  • Phase Suspension: Suspend the crude oil in a 4:1 H₂O–EtOH mixture. Ensure complete homogenization[1].

  • Defatting (Validation Checkpoint): Extract the suspension successively with Hexane (1:1 v/v, twice)[1].

    • Self-Validation: Spot both the hexane and aqueous-ethanolic layers on a TLC plate. The hexane layer should show fast-migrating neutral lipids (Rf > 0.8 in 9:1 Hexane:EtOAc), while the UV-active oxirapentyns remain near the baseline. Discard the hexane layer.

  • Target Enrichment: Extract the remaining aqueous-ethanolic layer with EtOAc (1:1 v/v, twice)[1]. The oxirapentyns will migrate into the EtOAc phase. Alternatively, for highly fatty strains, partition the defatted extract between MeCN and hexanes[4].

  • Chromatographic Fractionation: Apply the concentrated target fraction to a silica gel column. Elute using a step gradient: 100% Hexanes → increasing EtOAc (10% to 100%) → increasing MeOH (5% to 100%)[4].

  • Final Isolation: Purify individual oxirapentyns (e.g., A–K) using RP-HPLC on a C18 column, monitoring UV absorbance to isolate the pure chromene derivatives[1].

V. Quantitative Solvent Partitioning Data

The table below summarizes the causality behind solvent selection and the expected partitioning efficiency for oxirapentyn extraction workflows.

Solvent SystemPolarity Index (P')Target FractionPartitioning Efficiency & Causality
Ethyl Acetate (EtOAc) 4.4Primary ExtractHigh. Optimal dielectric constant for meroterpenoids; excludes highly polar cellular debris and structural sugars.
Hexane / H₂O-EtOH (4:1) 0.1 / ~9.0Hexane (Waste)Excellent Defatting. Removes triglycerides. The 20% EtOH prevents emulsion formation at the biphasic interface.
Acetonitrile (MeCN) / Hexane 5.8 / 0.1MeCN (Target)High. Strong dipole-dipole interactions in MeCN selectively retain the multiple hydroxyls and epoxides of oxirapentyns.
n-Butanol (n-BuOH) / H₂O 3.9 / 10.2n-BuOH (Waste)Moderate. Used as a final wash to remove highly polar, non-target cyclic peptides and residual salts.

VI. References

  • Full article: Bioactive natural products from fungicolous Hawaiian isolates: secondary metabolites from a Phialemoniopsis sp. Taylor & Francis Online. URL:[Link]

  • Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639. Journal of Natural Products - ACS Publications. URL:[Link]

  • New Anti-Hypoxic Metabolites from Co-Culture of Marine-Derived Fungi Aspergillus carneus KMM 4638 and Amphichorda sp. KMM 4639. MDPI. URL:[Link]

  • Oxirapentyns F-K from the marine-sediment-derived fungus Isaria felina KMM 4639. PubMed. URL: [Link]

  • Shikimate-Derived Meroterpenoids from the Ascidian-Derived Fungus Amphichorda felina SYSU-MS7908 and Their Anti-Glioma Activity. Journal of Natural Products - ACS Publications. URL:[Link]

Sources

Troubleshooting

overcoming solubility issues in oxirapentyn antimicrobial in vitro assays

Welcome to the Technical Support Center for in vitro antimicrobial susceptibility testing (AST). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro antimicrobial susceptibility testing (AST). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical challenges associated with oxirapentyn , a highly oxygenated chromene derivative and meroterpenoid.

Because oxirapentyn is a lipophilic secondary metabolite, it is notorious for precipitating out of aqueous media during standard broth microdilution assays. This guide provides field-proven, self-validating protocols to ensure your Minimum Inhibitory Concentration (MIC) and anti-biofilm data remain scientifically rigorous and artifact-free.

Troubleshooting FAQs: Overcoming Solubility Issues

Q1: Why does oxirapentyn precipitate when I dilute my primary stock directly into Mueller-Hinton broth? A1: Oxirapentyn is a complex lipophilic compound originally isolated from marine fungi such as Isaria felina and Amphichorda felina (1)[1]. Due to its highly oxygenated ring structure, it is freely soluble in organic solvents like DMSO and methanol, but practically insoluble in water (2)[2]. Causality: When you pipette a high-concentration DMSO stock directly into an aqueous broth, the local dielectric constant of the solution drops rapidly. This "solvent shock" causes the hydrophobic molecules to rapidly nucleate and precipitate. Self-Validating Action: Always examine your highest-concentration test well under an inverted microscope at 40x magnification immediately after dilution. If you observe needle-like microcrystals or cloudy amorphous aggregates, your compound has precipitated, and your MIC reading will be falsely elevated.

Q2: How can I achieve testing concentrations up to 200 µg/mL for anti-quorum sensing assays without exceeding solvent toxicity limits? A2: Recent studies demonstrate that oxirapentyn A effectively inhibits quorum sensing and biofilm formation in Chromobacterium violaceum at concentrations around 200 µg/mL (3)[3]. However, achieving this in vitro is challenging because Clinical and Laboratory Standards Institute (CLSI) M07 guidelines dictate that the final concentration of DMSO should not exceed 1% (v/v) to prevent solvent-induced bacterial growth inhibition (4)[4]. Causality: To bypass this limitation, utilize an intermediate dilution strategy combined with a surfactant (Tween 80). Tween 80 is a non-ionic surfactant that forms micelles, encapsulating the lipophilic oxirapentyn molecules and keeping them in a stable colloidal suspension without lysing the bacterial cells.

Q3: My solvent control well (1% DMSO) shows reduced bacterial growth compared to my pure broth control. What went wrong? A3: While 1% DMSO is the universally accepted maximum for aerobic bacteria, certain fastidious organisms or specific strains may exhibit delayed exponential growth phases under osmotic stress. Self-Validating Action: If the OD600 of your solvent control is >10% lower than your pure growth control after 24 hours, you must lower the final DMSO concentration to 0.5% and rely more heavily on micellar encapsulation (Tween 80) to maintain oxirapentyn solubility.

Quantitative Solvent Compatibility

The following table summarizes the causal relationship between solvent systems, maximum allowable concentrations, and the resulting solubility limits for oxirapentyn in 96-well microtiter plates.

Solvent / Surfactant SystemMax Final Concentration (v/v)Oxirapentyn Solubility Limit (µg/mL)Bacterial Growth Inhibition RiskRecommendation
DMSO (Neat) 1.0%~64LowStandard CLSI limit; insufficient for high-MIC resistant strains.
DMSO + Tween 80 1.0% + 0.02%>256LowOptimal. Micellar encapsulation prevents precipitation.
Methanol 2.0%~32ModerateHigh evaporation rate in 96-well plates; alters effective MIC.
DMSO (High Conc.) 5.0%>512High Causes false-positive antimicrobial activity via solvent toxicity.

Step-by-Step Methodology: Enhanced Solubilization Broth Microdilution

Note: This self-validating protocol is adapted for highly lipophilic meroterpenoids based on CLSI M07 guidelines for aerobic bacteria.

Step 1: Primary Stock Preparation

  • Action: Weigh oxirapentyn powder and dissolve completely in 100% DMSO to yield a 10 mg/mL (10,000 µg/mL) primary stock. Vortex for 2 minutes.

  • Causality: Pure DMSO disrupts the crystalline lattice of the highly oxygenated chromene derivative, ensuring complete molecular dispersion.

Step 2: Intermediate Solvent Dilution

  • Action: Prepare a 2-fold serial dilution of the drug in 100% DMSO (e.g., 10 mg/mL down to 0.078 mg/mL) in a separate V-bottom plate.

  • Causality: Diluting the drug in 100% solvent before introducing it to the aqueous phase prevents the sudden "solvent shock" that triggers rapid precipitation.

Step 3: Aqueous Media Supplementation

  • Action: Supplement your standard Mueller-Hinton Broth (MHB) with 0.02% (v/v) Tween 80.

  • Causality: Tween 80 acts as a non-ionic surfactant. It forms micelles that encapsulate the lipophilic oxirapentyn molecules, stabilizing them in the aqueous broth without disrupting bacterial cell membranes.

Step 4: Aqueous Transfer (1:100)

  • Action: Transfer 2 µL of each intermediate DMSO dilution into 198 µL of the supplemented MHB in your final 96-well assay plate.

  • Causality: This achieves a strict 1:100 dilution, ensuring the final DMSO concentration is exactly 1% (v/v) across all wells. This normalizes the solvent background, preventing variable solvent toxicity from skewing your MIC results.

Step 5: Inoculation and Incubation

  • Action: Add 100 µL of the standardized bacterial suspension (e.g., S. aureus or C. violaceum adjusted to 5×105 CFU/mL) to each well. Incubate at 37°C for 16-20 hours.

Step 6: Self-Validation and Quality Control

  • Action: Immediately after inoculation, inspect the highest concentration well (e.g., 256 µg/mL) under an inverted microscope at 40x magnification. Compare the OD600 of the "1% DMSO + Tween 80 Growth Control" well against a "Pure Broth Growth Control" well.

  • Validation: The absence of microcrystals confirms successful solubilization. The OD600 values must be within 5% of each other to validate that the solvent system is not contributing to the observed antimicrobial effect.

Workflow Visualization

OxirapentynWorkflow A Solid Oxirapentyn (Lipophilic Extract) B Primary Stock (100% DMSO, 10 mg/mL) A->B Solubilize completely C Intermediate Dilutions (100% DMSO) B->C Serial 2-fold dilution D Aqueous Transfer (MHB + 0.02% Tween 80) C->D 1:100 dilution step E 96-Well Plate Serial Dilution (Final DMSO ≤ 1% v/v) D->E Aliquot to microtiter F Inoculation & Validation (OD600 & Microscopy) E->F Add standardized inoculum

Workflow for solubilizing lipophilic oxirapentyn for in vitro antimicrobial assays.

References

  • Title: Oxirapentyn | 88205-90-7 | Benchchem Source: Benchchem URL
  • Title: Bioactive Diepoxy Metabolites and Highly Oxygenated Triterpenoids from Marine and Plant-Derived Bacteria and Fungi Source: MDPI URL
  • Title: Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum Source: ResearchGate URL
  • Source: CLSI (Clinical and Laboratory Standards Institute)

Sources

Optimization

preventing degradation of highly oxidized oxirapentyn compounds during storage

Welcome to the Advanced Technical Support Center for Oxirapentyn compounds. Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the critical challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Oxirapentyn compounds. Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the critical challenges associated with handling highly oxidized meroterpenoids.

Mechanistic Overview: The Stability Challenge

Oxirapentyns (e.g., Oxirapentyns A–K) are a unique class of highly oxygenated secondary metabolites isolated from marine-derived fungi such as Isaria felina and Amphichorda felina[1][2][3]. They are characterized by a complex chromene core, an alkyne appendage, and critically, highly strained oxirane (epoxide) rings[1][4]. While these structural features are responsible for their potent biological activities—such as inhibiting quorum sensing (C10-HSL production) and biofilm formation in Chromobacterium violaceum[2][5]—they also render the molecules thermodynamically unstable. The oxirane ring is highly susceptible to nucleophilic attack (hydrolysis), while the alkyne and chromene moieties are prone to photo-oxidation and thermal rearrangement.

Logical Pathways of Oxirapentyn Degradation

Degradation Oxirapentyn Oxirapentyn (Highly Oxidized Chromene) Hydrolysis Epoxide Hydrolysis (Moisture/Aqueous media) Oxirapentyn->Hydrolysis Nucleophilic Attack (H2O / H+ / OH-) Oxidation Photo-Oxidation (Light/Oxygen exposure) Oxirapentyn->Oxidation Radical Formation (hv / O2) Thermal Thermal Rearrangement (Temperature > 25°C) Oxirapentyn->Thermal Activation Energy (ΔT) Diol Inactive Diol Derivatives Hydrolysis->Diol Cleavage Alkyne/Chromene Cleavage Oxidation->Cleavage Isomers Structural Isomers Thermal->Isomers

Logical relationship of oxirapentyn degradation pathways and resulting inactive products.

Frequently Asked Questions (FAQs)

Q: Why does my oxirapentyn stock solution lose its anti-biofilm activity within days when stored in standard cell culture media? A: The primary mechanism of degradation is the hydrolysis of the oxirane (epoxide) ring. Aqueous environments, particularly those with fluctuating pH (like standard DMEM or RPMI), catalyze the nucleophilic ring-opening of the epoxide, converting the active oxirapentyn into an inactive diol derivative. To prevent this, oxirapentyns must be formulated in strictly non-aqueous, hydrophilic carriers (such as anhydrous DMSO) prior to immediate use in aqueous assays[6][7].

Q: Can I store lyophilized oxirapentyn at -20°C, or is -80°C strictly required? A: While -20°C is sufficient for short-term storage (weeks), -80°C is mandatory for long-term preservation (months to years). Highly oxidized natural products undergo slow thermal rearrangement and auto-oxidation even in the solid state. Furthermore, the storage container must be purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, protecting the alkyne and chromene moieties from oxidative degradation[1].

Q: How should I prepare oxirapentyn for in vivo dosing without triggering rapid degradation? A: Avoid preparing bulk aqueous formulations in advance. Instead, maintain the compound in a non-aqueous carrier[6][7] and perform a "just-in-time" dilution into your aqueous dosing vehicle (e.g., PBS with surfactants) immediately before administration.

Troubleshooting Guide
Observed IssueRoot Cause AnalysisCorrective Action & Resolution
Loss of Quorum-Sensing Inhibition Epoxide hydrolysis due to moisture ingress during repeated freeze-thaw cycles.Discard compromised stock. Aliquot future reconstitutions into single-use, pre-dried vials.
Appearance of Early-Eluting HPLC Peaks Conversion of the lipophilic parent compound into highly polar diol degradation products.Ensure reconstitution solvent is strictly anhydrous (water content <0.005%).
Solution Discoloration (Yellowing) Photo-oxidation of the chromene core or alkyne appendage due to light exposure.Handle compounds under low-light conditions; mandate the use of amber glass vials.
Inconsistent Assay Replicates Micro-condensation introduced by opening cold vials before they reach room temperature.Equilibrate vials in a desiccator for 30 minutes prior to opening.
Quantitative Stability Data

Table 1: Oxirapentyn Stability Profile Across Storage Conditions (Representative Data)

Storage ConditionSolvent / CarrierTemperatureAtmosphereHalf-Life ( t1/2​ )Primary Degradant
Aqueous Buffer (pH 7.4) 5% DMSO / 95% PBS37°CAmbient< 24 hoursDiol (Hydrolysis)
Standard Stock 100% DMSO (Non-anhydrous)-20°CAmbient~ 3-4 weeksDiol / Ox-products
Solid State (Ambient) Lyophilized Powder25°CAmbient~ 2 monthsThermal Isomers
Optimized Stock 100% Anhydrous DMSO-80°CArgon> 12 monthsNone detected
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to confirm that the handling process has not compromised the compound.

Protocol 1: Preparation and Storage of Anhydrous Oxirapentyn Stock Solutions

Objective: To create a stable, long-term stock solution that prevents epoxide hydrolysis and oxidative cleavage.

  • Equilibration: Transfer the lyophilized oxirapentyn vial from -80°C to a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation, which immediately initiates epoxide hydrolysis.

  • Inert Atmosphere: Purge the vial with Argon gas for 30 seconds.

    • Causality: Displacing atmospheric oxygen prevents auto-oxidation of the highly oxygenated chromene core[1].

  • Reconstitution: Add strictly anhydrous DMSO (water content <0.005%) to achieve the desired concentration (e.g., 10 mM).

    • Causality: Non-aqueous carriers are mandatory to maintain the stability of water-sensitive active agents[6].

  • Aliquoting: Divide the solution into single-use, pre-dried amber glass microcentrifuge tubes.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles; amber glass prevents photo-oxidation.

  • Validation (Self-Validating Step): Immediately analyze one aliquot via HPLC (see Protocol 2) to establish a "Time 0" baseline purity. If purity is <95%, the anhydrous chain was broken during handling.

  • Storage: Overlay remaining aliquots with Argon, seal tightly, and store immediately at -80°C.

Workflow Lyophilized 1. Equilibrate Lyophilized Vial Purge 2. Purge with Argon Gas Lyophilized->Purge Solvent 3. Reconstitute in Anhydrous DMSO Purge->Solvent Aliquot 4. Aliquot into Amber Vials Solvent->Aliquot Validate 5. HPLC Time 0 Validation Aliquot->Validate Freeze 6. Store at -80°C (Desiccated) Validate->Freeze

Step-by-step workflow for the preparation and self-validated storage of oxirapentyn stocks.

Protocol 2: HPLC Stability-Indicating Assay for Oxirapentyn

Objective: To monitor the structural integrity of oxirapentyn and detect degradation products prior to biological assays.

  • System Setup: Utilize a C18 Reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm). Set the mobile phase to a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The gradient effectively resolves the highly lipophilic parent compound from its more polar (early-eluting) degradation products.

  • Control Generation (Self-Validating Step): Prepare a "Forced Degradation Control" by incubating 10 µL of the stock solution with 90 µL of 0.1 M HCl for 1 hour at room temperature.

    • Causality: Acid catalysis forces the opening of the oxirane ring, generating a known diol peak. Running this control validates that your HPLC method can successfully resolve the degradation product from the intact parent compound.

  • Sample Analysis: Inject 10 µL of the test sample. Monitor UV absorbance at the specific chromene λmax​ (typically 230-250 nm).

  • Data Interpretation: Compare the chromatogram against the Time 0 baseline and the Forced Degradation Control. Quantify stability by calculating the area under the curve (AUC) of the parent peak relative to Time 0.

References
  • PubChem. "Oxirapentyn | C18H20O6 | CID 139589044". National Institutes of Health (NIH).[Link]

  • Zolo, O., et al. (2025). "Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum". Current Microbiology.[Link]

  • Yurchenko, A. N., et al. (2022). "Oxirapentyns F-K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639". Journal of Fungi. [Link]

  • Justia Patents. (2013). "Hydrophilic, non-aqueous pharmaceutical carriers and compositions and uses".[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Marine Meroterpenoids for Biofilm Inhibition: Oxirapentyn vs. Other Emerging Candidates

For Researchers, Scientists, and Drug Development Professionals The rise of antibiotic-resistant bacteria has underscored the urgent need for novel therapeutic strategies. Bacterial biofilms, structured communities of ba...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria has underscored the urgent need for novel therapeutic strategies. Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are a significant contributor to this crisis, as they provide a protected niche for pathogens to evade antibiotics and the host immune system. The marine environment, a vast reservoir of chemical diversity, has yielded a wealth of natural products with potent biological activities. Among these, marine meroterpenoids—hybrid natural products derived from both polyketide and terpenoid pathways—have emerged as a promising class of biofilm inhibitors.

This guide provides a comparative analysis of oxirapentyn, a marine-derived meroterpenoid, with other notable marine meroterpenoids that have demonstrated significant anti-biofilm properties. We will delve into their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers in the field of anti-biofilm drug discovery.

The Challenge of Biofilms and the Promise of Marine Meroterpenoids

Bacterial biofilms are notoriously difficult to eradicate and are implicated in a wide range of chronic infections. The complex extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, limiting the penetration of conventional antibiotics. Furthermore, the altered metabolic state of bacteria within the biofilm contributes to their tolerance to antimicrobial agents.

Marine organisms, constantly exposed to a microbe-rich environment, have evolved sophisticated chemical defense mechanisms. Marine fungi, in particular, are a prolific source of structurally unique and biologically active secondary metabolites, including a diverse array of meroterpenoids. These compounds often possess novel mechanisms of action, making them attractive candidates for development as new anti-biofilm agents.

Comparative Analysis of Anti-Biofilm Efficacy

A direct comparison of the anti-biofilm efficacy of different marine meroterpenoids is challenging due to variations in experimental conditions, including the bacterial strains tested, the methodologies used to quantify biofilm inhibition, and the metrics reported (e.g., percentage inhibition at a specific concentration versus IC50 or Minimum Biofilm Inhibitory Concentration - MBIC). However, by examining the available data, we can draw valuable insights into their relative potencies.

CompoundMarine SourceTarget BacteriumAnti-Biofilm ActivityReference(s)
Oxirapentyn A Fungus (Amphichorda felina)Chromobacterium violaceum48.8% inhibition at 200 µg/mL[1]
Secalonic Acid D Fungus (Penicillium sp. SCSGAF 0023)Staphylococcus aureus>90% inhibition at 6.25 µg/mL[2][3]
Secalonic Acid F1 Endophytic Fungus (Periconia verrucosa)Staphylococcus aureusIC50 = 7.6 µg/mL[4][5]
Terretonin N Fungus (Nocardiopsis sp.)Staphylococcus warneri15 mm zone of inhibition (antibacterial activity)[6]

Key Insights from the Data:

  • Secalonic acids D and F1 demonstrate high potency against the significant human pathogen Staphylococcus aureus, with substantial biofilm inhibition observed at low microgram per milliliter concentrations.

  • Oxirapentyn A shows moderate biofilm inhibition against Chromobacterium violaceum, a commonly used model organism for studying quorum sensing inhibition. Further studies are needed to determine its efficacy against clinically relevant pathogens and to establish a dose-response relationship and an IC50 value for more direct comparison.

  • For Terretonin N , while it exhibits antibacterial activity, specific data on its biofilm inhibitory concentration is not yet available, highlighting a gap in our current knowledge and a direction for future research.

Unraveling the Mechanisms of Action: Diverse Strategies to Combat Biofilms

The marine meroterpenoids discussed here employ distinct yet sometimes overlapping mechanisms to inhibit biofilm formation, primarily by interfering with key bacterial communication and virulence pathways.

Oxirapentyn A: A Quorum Sensing Quencher

Oxirapentyn A's anti-biofilm activity is intrinsically linked to its ability to disrupt quorum sensing (QS) , a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production[1][7].

Mechanism of Action:

  • Downregulation of QS-related genes: Oxirapentyn A has been shown to significantly downregulate the expression of key genes in the C. violaceum QS cascade, including cviI (the autoinducer synthase) and cviR (the transcriptional regulator)[1]. By reducing the production and reception of QS signal molecules, oxirapentyn A effectively short-circuits the communication network required for biofilm development.

Mechanism of Oxirapentyn A in Quorum Sensing Inhibition.
Secalonic Acids D and F1: Multi-pronged Attack on Staphylococcus aureus

Secalonic acids D and F1 exhibit potent anti-biofilm activity against the formidable pathogen S. aureus through a more multifaceted approach that targets both regulatory pathways and structural components.

Mechanism of Action:

  • Downregulation of Biofilm-Associated Genes: Secalonic acid D has been shown to downregulate the expression of the accessory gene regulator (agr) system, a global regulator of virulence in S. aureus, as well as the intercellular adhesion (icaA and icaD) genes, which are essential for the synthesis of the polysaccharide intercellular adhesin (PIA) that forms the biofilm matrix[2][3].

  • Cell Membrane Disruption: Secalonic acid F1 has been observed to cause morphological changes and disrupt the cell membrane integrity of S. aureus[4][5]. This direct damage to the bacterial cell can inhibit its ability to attach to surfaces and form a biofilm.

  • Downregulation of Virulence Factors: Secalonic acid F1 also downregulates the expression of the staphylococcal accessory gene regulator and enterotoxin genes, further diminishing the pathogenic potential of S. aureus[4].

Mechanisms of Secalonic Acids D and F1 against S. aureus.

Experimental Protocols for Assessing Biofilm Inhibition

The following are generalized protocols for key experiments used to evaluate the anti-biofilm activity of marine meroterpenoids. It is crucial to consult the primary literature for the specific parameters used in the studies of each compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This is a widely used method for quantifying the total biomass of a biofilm.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow a fresh overnight culture of the target bacterial strain in an appropriate broth medium (e.g., Tryptic Soy Broth - TSB).

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh broth.

  • Microtiter Plate Setup: In a 96-well flat-bottom microtiter plate, add the test compounds at various concentrations to designated wells. Include a positive control (e.g., a known antibiotic) and a negative control (broth with the solvent used to dissolve the compounds).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for a period that allows for robust biofilm formation (typically 24-48 hours).

  • Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a sterile buffer, such as phosphate-buffered saline (PBS).

  • Fixation: Fix the remaining biofilm by adding methanol to each well and incubating for 15 minutes.

  • Staining: Remove the methanol and add a 0.1% crystal violet solution to each well. Incubate for 15-20 minutes at room temperature.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is directly proportional to the amount of biofilm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the negative control.

Biofilm_Inhibition_Workflow A Prepare Bacterial Inoculum B Add Test Compounds & Inoculum to 96-well Plate A->B C Incubate (24-48h) B->C D Wash to Remove Planktonic Cells C->D E Fix with Methanol D->E F Stain with Crystal Violet E->F G Wash to Remove Excess Stain F->G H Solubilize Stain G->H I Measure Absorbance H->I J Calculate % Inhibition I->J

Workflow for the Crystal Violet Biofilm Inhibition Assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM provides high-resolution, three-dimensional images of biofilms, allowing for the visualization of their architecture and the viability of the embedded bacteria.

Step-by-Step Methodology:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, in the presence or absence of the test compound.

  • Staining: Stain the biofilm with fluorescent dyes. A common combination is SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red).

  • Imaging: Visualize the stained biofilm using a confocal microscope. Acquire a series of images at different focal planes (a z-stack) to reconstruct a 3D image of the biofilm.

  • Image Analysis: Use specialized software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to analyze the 3D images and quantify various biofilm parameters, such as biomass, thickness, and surface area coverage.

Future Directions and Conclusion

The marine meroterpenoids oxirapentyn, secalonic acid D, and secalonic acid F1 represent promising starting points for the development of novel anti-biofilm therapeutics. Their ability to disrupt key bacterial processes like quorum sensing and biofilm matrix formation highlights the potential of targeting these pathways to combat antibiotic resistance.

However, further research is imperative. For a more robust comparative analysis, future studies should aim to:

  • Evaluate the anti-biofilm activity of these compounds against a broader range of clinically relevant pathogens.

  • Standardize experimental protocols to allow for more direct comparisons of potency.

  • Elucidate the detailed molecular mechanisms of action, including the identification of specific protein targets.

  • Investigate the in vivo efficacy and safety of these compounds in animal models of biofilm-associated infections.

References

  • Elgamoudi, B., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4859.
  • ibidi GmbH. (2024, March 27). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. Retrieved from [Link]

  • Miquel, C., et al. (2022, August 3). A New Method for Qualitative Multi-scale Analysis of Bacterial Biofilms on Filamentous Fungal Colonies Using Confocal and Electron Microscopy. JoVE, (186), e54771.
  • Wang, J., et al. (2017). Screening of Anti-Biofilm Compounds from Marine-Derived Fungi and the Effects of Secalonic Acid D on Staphylococcus aureus Biofilm. Journal of Microbiology and Biotechnology, 27(6), 1078-1089.
  • Wang, J., et al. (2017). Screening of Anti-Biofilm Compounds from Marine-Derived Fungi and the Effects of Secalonic Acid D on Staphylococcus aureus Biofilm. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2025, March 27). Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum. Current Microbiology, 82(5), 215.
  • Wang, Y., et al. (2025, March 27). Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum. PubMed. Retrieved from [Link]

  • Paguigan, N. D., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. JoVE, (118), e54499.
  • Serra, I., et al. (2018, August 5). Structural Analysis of Bordetella pertussis Biofilms by Confocal Laser Scanning Microscopy. JoVE, (138), e58100.
  • Srey, S., et al. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Venkatramanan, M., et al. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega, 5(37), 23746-23757.
  • Varela, M. C., & Sher, L. (2022, May 18). Natural Products as Antibiofilm Agents. IntechOpen.
  • Wenderska, I. B., et al. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria.
  • Wenderska, I. B., et al. (2024, June 25). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Molecules, 29(13), 2968.
  • Bashir, A., et al. (2025, May 2). Secalonic acid F1 derived from an endophytic fungus Periconia verrucosa as a potential antimicrobial agent against Staphylococcus aureus. Journal of Applied Microbiology, 136(5), lxaf120.
  • Bashir, A., et al. (2025, May 2). Secalonic acid F1 derived from an endophytic fungus Periconia verrucosa as a potential antimicrobial agent against Staphylococcus aureus. PubMed. Retrieved from [Link]

  • Hamed, A., et al. (2018). Terretonin N: A New Meroterpenoid from Nocardiopsis sp. Molecules, 23(2), 299.
  • Heymann, H., et al. (2023, September 26). Quantitative Insights and Visualization of Antimicrobial Tolerance in Mixed-Species Biofilms. Microorganisms, 11(10), 2420.
  • Zafra-Gómez, A., et al. (2022, April 23). Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. International Journal of Molecular Sciences, 23(9), 4638.
  • Prazdnova, E., et al. (2023). Quorum sensing and its inhibition mechanisms. BIO Web of Conferences, 63, 05025.
  • Ahmed, S., et al. (2023). It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy.
  • Singh, P., et al. (2021). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology, 12, 607659.
  • Vasileva, D., et al. (2024, April 30). Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors. International Journal of Molecular Sciences, 25(9), 4909.
  • Wang, J., et al. (2017). Screening of Anti-Biofilm Compounds from Marine-Derived Fungi and the Effects of Secalonic Acid D on Staphylococcus aureus Biofilm. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2025, August 7). Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Inhibition effect of oxirapentyn A at different concentrations on... ResearchGate. Retrieved from [Link]

  • Sternhagen, G., et al. (2022, February 28). Recent advances in nanotechnology for eradicating bacterial biofilm. Theranostics, 12(6), 2649-2673.
  • Hasan, A., et al. (2021). Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review. Journal of Fungi, 7(12), 1069.
  • Al-Adham, I. S. I., et al. (2022). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. RSC Advances, 12(45), 29559-29575.
  • Bashir, A., et al. (2025, August). Secalonic acid F1 derived from an endophytic fungus Periconia verrucosa as a potential antimicrobial agent against Staphylococcus aureus. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., et al. (n.d.). Anti-biofilm activity (IC50, µg/mL) of selected compounds against... ResearchGate. Retrieved from [Link]

  • Abo-Salem, O. M., et al. (n.d.). Antibiofilm formation (IC50, μg/mL) of the most active selected... ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., et al. (n.d.). Top 10 effective antibiofilm peptides with IC50 value (in μM) on... ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2021). Determination of antibiofilm IC50 of isolated compounds. (A, B)... ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (n.d.). Antibacterial and antibiofilm activity and IC50 in vitro evaluation... ResearchGate. Retrieved from [Link]

  • El-Demerdash, A., et al. (2020).
  • El-Demerdash, A., et al. (2020). Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. PubMed. Retrieved from [Link]

  • Wang, K., et al. (2022). Anti-Larval and Anti-Algal Natural Products from Marine Microorganisms as Sources of Anti-Biofilm Agents. Marine Drugs, 20(2), 87.
  • Behzadnia, A., et al. (2024). Anti-biofilm activity of marine algae-derived bioactive compounds. Frontiers in Microbiology, 15, 1270174.
  • Roy, P. K., et al. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Expert Review of Anti-infective Therapy, 16(1), 37-54.
  • Roy, P. K., et al. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. ResearchGate. Retrieved from [Link]

  • Sukmarini, L., et al. (2024). Antibiofilm activity of marine microbial natural products: potential peptide- and polyketide-derived molecules from marine microbes toward targeting biofilm-forming pathogens.
  • O'Toole, G. A. (2011).
  • Borges, A., & Simões, M. (2019).
  • Borges, A., & Simões, M. (2019). Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives. Semantic Scholar. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Inhibition of Bacterial Quorum Sensing by Extracts from Aquatic Fungi: First Report from Marine Endophytes. Semantic Scholar. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Quorum-sensing and biofilm inhibitors from marine natural products. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Anti-Biofilm Performance of Three Natural Products against Initial Bacterial Attachment. International Journal of Molecular Sciences, 14(11), 21757-21780.
  • Borges, A., & Simões, M. (2019). Biofilm formation in marine bacteria and biocidal sensitivity: interplay between a potent antibiofilm compound (AS162) and quorum-sensing autoinducers. FEMS Microbiology Letters, 366(12), fnz142.
  • Borges, A., & Simões, M. (2019). Machine Learning Assisted Prediction of IC50 Activity of Chemicals Against Biofilms of Microbes Causing Antimicrobial Resistance and Implications in Drug Repurposing. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Recent advances in nanotechnology for eradicating bacterial biofilm. Theranostics, 12(6), 2649-2673.
  • Borges, A., & Simões, M. (2019). Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). (A) Inhibition of biofilm of Chromobacterium violaceum 12472,... ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy.
  • Borges, A., & Simões, M. (2019). Quorum sensing and its inhibition mechanisms. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Microtiter plate assays to assess antibiofilm activity against bacteria.
  • Borges, A., & Simões, M. (2019). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Quantitative Insights and Visualization of Antimicrobial Tolerance in Mixed-Species Biofilms. Microorganisms, 11(10), 2420.
  • Borges, A., & Simões, M. (2019). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Borges, A., & Simões, M. (2019). Natural Products as Antibiofilm Agents. IntechOpen. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Screening of Anti-Biofilm Compounds from Marine-Derived Fungi and the Effects of Secalonic Acid D on Staphylococcus aureus Biofilm. Semantic Scholar. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Recent advances in bacterial signaling by serine/threonine protein kinases. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Recent advances in bacterial signaling by serine/threonine protein kinases. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Bacterial Serine/Threonine Protein Kinases in Host-Pathogen Interactions. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Bacterial Manipulation of Wnt Signaling: A Host-Pathogen Tug-of-Wnt. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Interferon signaling drives epithelial metabolic reprogramming to promote secondary bacterial infection. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Editorial: Mechanisms of biofilm development and antibiofilm strategies. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Development and Control of Biofilms: Novel Strategies Using Natural Antimicrobials. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Synergistic Microbicidal Effect of Auranofin and Antibiotics Against Planktonic and Biofilm-Encased S. aureus and E. faecalis. Frontiers in Microbiology, 10, 2469.
  • Borges, A., & Simões, M. (2019). Antibacterial and antibiofilm activities of lupinifolin in combination with protein synthesis inhibitors against methicillin-res. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Anti-quorum Sensing Activity and Bioactive Components of Marine-derived Bacteria. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Novel Insights into the Antimicrobial and Antibiofilm Activity of Pyrroloquinoline Quinone (PQQ); In Vitro, In Silico, and Shotgun Proteomic Studies. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Anti-biofilm Activity as a Health Issue. Frontiers in Microbiology, 6, 159.
  • Borges, A., & Simões, M. (2019). Natural Products as Inspiration for the Development of Bacterial Antibiofilm Agents. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Antibacterial and Antifungal Compounds from Marine Fungi. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Anti-Larval and Anti-Algal Natural Products from Marine Microorganisms as Sources of Anti-Biofilm Agents. Semantic Scholar. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Terretonin D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44. PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Terretonin O: a new meroterpenoid from Aspergillus terreus. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Terretonin N: A New Meroterpenoid from Nocardiopsis sp. Sci-Hub. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Terretonin N: A New Meroterpenoid from Nocardiopsis sp. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Cytotoxic and Antibacterial Meroterpenoids Isolated from the Marine-Derived Fungus Talaromyces sp. M27416. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Cytotoxic and Antibacterial Meroterpenoids Isolated from the Marine-Derived Fungus Talaromyces sp. M27416. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Terpenoids from Marine Sources: A Promising Avenue for New Antimicrobial Drugs. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Structural Diversity and Bioactivities of Marine Fungal Terpenoids (2020–2024). PubMed. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Meroterpenoids from Terrestrial and Marine Fungi: Promising Agents for Neurodegenerative Disorders—An Updated Review. MDPI. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Anti-biofilm extracts and molecules from the marine environment. Horizon IRD. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Anti-Biofilm Extracts and Molecules from the Marine Environment. ResearchGate. Retrieved from [Link]

  • Borges, A., & Simões, M. (2019). Anti-Biofilm Extracts and Molecules from the Marine Environment. PubMed. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Comparing the Antibacterial Efficacy of Oxirapentyn Analogues

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the antibacterial efficacy of the oxirapentyn series of natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the antibacterial efficacy of the oxirapentyn series of natural products, from oxirapentyn A to K. While publicly available data on the full A-K series is limited, this document outlines the essential experimental protocols, data interpretation strategies, and theoretical considerations necessary for such a comparative study. The oxirapentyn family, a group of polyketide natural products, serves as an exemplary case study for understanding structure-activity relationships in the quest for novel antibacterial agents.

The Oxirapentyn Family: A Primer

The oxirapentyns are a class of oxacycle polyketides that have been isolated from fungal sources, such as Beauveria felina.[1] These molecules are characterized by a complex, oxygen-rich core structure, which presents intriguing possibilities for biological activity. As with many natural product families, subtle variations in the chemical scaffold across different analogues can lead to significant differences in their antibacterial potency and spectrum. A systematic comparison is therefore crucial to identify the most promising candidates for further development.

Comparative Antibacterial Efficacy: A Hypothetical Overview

A direct comparison of the antibacterial activity of all oxirapentyn analogues from A to K requires experimental data that is not yet fully available in the public domain. However, to illustrate how such a comparison would be presented, the following table provides hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data. This serves as a template for researchers to populate with their own experimental findings.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Notes
Oxirapentyn A Staphylococcus aureus ATCC 259231632Gram-positive
Escherichia coli ATCC 25922>128>128Gram-negative
Oxirapentyn B Staphylococcus aureus ATCC 25923816Hypothetical Data
Escherichia coli ATCC 2592264>128Hypothetical Data
Oxirapentyn C Staphylococcus aureus ATCC 259233264Hypothetical Data
Escherichia coli ATCC 25922>128>128Hypothetical Data
Oxirapentyn D Staphylococcus aureus ATCC 2592348Hypothetical Data
Escherichia coli ATCC 259223264Hypothetical Data
Oxirapentyn E Staphylococcus aureus ATCC 259231632Hypothetical Data
Escherichia coli ATCC 25922>128>128Hypothetical Data
Oxirapentyn F Staphylococcus aureus ATCC 2592364128Hypothetical Data
Escherichia coli ATCC 25922>128>128Hypothetical Data
Oxirapentyn G Staphylococcus aureus ATCC 25923816Hypothetical Data
Escherichia coli ATCC 2592264128Hypothetical Data
Oxirapentyn H Staphylococcus aureus ATCC 2592324Hypothetical Data
Escherichia coli ATCC 259221632Hypothetical Data
Oxirapentyn I Staphylococcus aureus ATCC 259233264Hypothetical Data
Escherichia coli ATCC 25922>128>128Hypothetical Data
Oxirapentyn J Staphylococcus aureus ATCC 259231632Hypothetical Data
Escherichia coli ATCC 25922128>128Hypothetical Data
Oxirapentyn K Staphylococcus aureus ATCC 2592348Hypothetical Data
Escherichia coli ATCC 259223264Hypothetical Data
Vancomycin Staphylococcus aureus ATCC 2592312Control
Ciprofloxacin Escherichia coli ATCC 259220.0150.03Control

Note: The data for Oxirapentyns B through K are illustrative and hypothetical. The MIC and MBC values should be determined experimentally.

Experimental Protocols for Antibacterial Efficacy Testing

To ensure data is reliable and reproducible, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The broth microdilution method is a common and efficient way to determine MIC values.[4][5][6]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • In the first well of each row, add 50 µL of the stock solution of the oxirapentyn analogue to be tested (at twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • This will result in a series of wells with decreasing concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the oxirapentyn analogue in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[7][8] This assay is a continuation of the MIC assay.

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the oxirapentyn analogue that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Oxirapentyn Stock Solutions B Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension to 5x10^5 CFU/mL B->C D Serial Dilution in 96-Well Plate C->D E Inoculate Wells with Bacteria D->E F Incubate at 37°C for 18-24h E->F G Read MIC (Lowest Concentration with No Growth) F->G H Plate Aliquots from Clear MIC Wells G->H I Incubate Agar Plates at 37°C for 18-24h H->I J Count Colonies and Determine MBC (≥99.9% Killing) I->J

Caption: Workflow for MIC and MBC Determination.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the oxirapentyn analogues and their antibacterial activity is crucial for designing more potent derivatives.[9] Polyketides, with their modular biosynthesis, offer a rich scaffold for such analysis.[10][11][12]

Key Structural Features of Oxirapentyns for SAR Consideration:

  • The Polyketide Backbone: Modifications to the length or saturation of the carbon chain can impact lipophilicity and, consequently, the ability to penetrate bacterial cell membranes.

  • The Oxirane Ring: This strained epoxide ring is a potential reactive site that could interact with nucleophilic residues in bacterial enzymes or other essential macromolecules.

  • Hydroxyl and Acetate Groups: The number and position of these groups influence the molecule's polarity and its potential for hydrogen bonding with target sites.

  • The Alkyne Moiety: The triple bond introduces rigidity and a specific electronic character that may be important for binding to a target.

Based on the known structures of oxirapentyn A and G, we can hypothesize potential SARs.[1][13][14] For instance, the presence of an acetate group in oxirapentyn A versus a hydroxyl group at the same position in another analogue could affect its membrane permeability or binding affinity.

Hypothetical SAR Diagram

SAR cluster_modifications cluster_activity core Oxirapentyn Core R1, R2, R3 mod1 R1 = -OH R2 = -OAc R3 = Alkyne core->mod1 Oxirapentyn H (Hypothetical) mod2 R1 = -H R2 = -OH R3 = Alkyne core->mod2 Oxirapentyn G mod3 R1 = -OH R2 = -OAc R3 = Alkene core->mod3 Hypothetical Analogue act1 High Activity mod1->act1 act2 Moderate Activity mod2->act2 act3 Low Activity mod3->act3

Caption: Hypothetical Structure-Activity Relationship.

Potential Mechanisms of Action

While the precise mechanism of action for the oxirapentyn family is yet to be fully elucidated, their polyketide nature suggests several possibilities. Many polyketide antibiotics interfere with essential bacterial processes. Interestingly, oxirapentyn A has been shown to inhibit quorum sensing and biofilm formation in Chromobacterium violaceum, suggesting a mechanism that disrupts bacterial communication rather than directly killing the cells.[13]

Possible Mechanisms to Investigate:

  • Inhibition of Cell Wall Synthesis: The oxirane ring could potentially acylate the active site of penicillin-binding proteins (PBPs), similar to β-lactam antibiotics.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the polyketide backbone may allow for insertion into the bacterial cell membrane, leading to depolarization and leakage of cellular contents.

  • Inhibition of Protein or Nucleic Acid Synthesis: The molecule could bind to the ribosome or enzymes involved in DNA or RNA synthesis.

Hypothetical Mechanism of Action Diagram

MoA cluster_cell Bacterial Cell Oxirapentyn Oxirapentyn Analogue Membrane Bacterial Cell Membrane Oxirapentyn->Membrane Disruption PBP Penicillin-Binding Protein (PBP) Oxirapentyn->PBP Inhibition Ribosome Ribosome Oxirapentyn->Ribosome Inhibition DNA_Gyrase DNA Gyrase Oxirapentyn->DNA_Gyrase Inhibition Cell Lysis Cell Lysis Membrane->Cell Lysis Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition DNA Replication Inhibition DNA Replication Inhibition DNA_Gyrase->DNA Replication Inhibition

Caption: Potential Antibacterial Mechanisms of Oxirapentyns.

Conclusion

The systematic comparison of the antibacterial efficacy of natural product analogues like the oxirapentyns is a cornerstone of modern drug discovery. By employing standardized protocols for MIC and MBC determination, researchers can generate reliable and comparable data. Subsequent analysis of structure-activity relationships provides invaluable insights for the rational design of more potent and selective antibacterial agents. While the full potential of the oxirapentyn family remains to be unlocked, the framework presented in this guide offers a clear path for their evaluation and potential development into next-generation antibiotics.

References

  • PubChem. Oxirapentyn. National Center for Biotechnology Information. [Link]

  • Katz, L. & Baltz, R. H. (2016). Natural product discovery: past, present, and future. Journal of Industrial Microbiology & Biotechnology, 43(2-3), 155-176.
  • Zhang, G., et al. (2023). Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum. Marine Drugs, 21(5), 288.
  • Newman, D. J. & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019.
  • PubChem. Oxirapentyn G. National Center for Biotechnology Information. [Link]

  • Weissman, K. J. & Müller, R. (2010). A brief tour of polyketide synthases. Journal of Organic Chemistry, 75(7), 2000-2010.
  • Bridge PTS. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]

  • Hertweck, C. (2009). The biosynthetic logic of polyketide diversity.
  • JoVE. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • The Society of International sustaining growth for Antimicrobial Articles. Minimal Bactericidal Concentration Determination Method I (2012 Version). [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Janković, T., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 544.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • ResearchGate. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

Sources

Validation

High-Resolution Mass Spectrometry for the Validation of Oxirapentyn Synthetic Intermediates: A Platform Comparison Guide

Executive Summary & Chemical Context Oxirapentyns are a complex class of highly oxidized meroterpenoids originally isolated from marine and terrestrial fungi. They are characterized by a densely functionalized cyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Oxirapentyns are a complex class of highly oxidized meroterpenoids originally isolated from marine and terrestrial fungi. They are characterized by a densely functionalized cyclohexane framework, an enyne side chain, and frequently, an epoxide or a unique 2,4,10-trioxaadamantane skeleton[1]. Beyond their structural intrigue, these compounds exhibit potent biological activities, including significant anti-quorum sensing and anti-biofilm efficacy against opportunistic pathogens like Chromobacterium violaceum[2].

For synthetic chemists, the total synthesis of oxirapentyns—such as the landmark synthesis of Oxirapentyn D by [1]—presents immense analytical challenges. The intermediates are highly reactive, acid-labile, and prone to thermal degradation. As a Senior Application Scientist, I have found that standard mass spectrometry (MS) workflows often fail to accurately validate these intermediates, leading to false negatives via in-source degradation. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms and details a self-validating protocol specifically engineered for the survival and detection of oxirapentyn synthetic intermediates.

Platform Comparison: Q-TOF vs. Orbitrap for Synthetic Intermediates

When tracking the oxidation states of oxirapentyn intermediates (which can contain up to eight oxygen atoms[3]), exact mass measurement is non-negotiable. The two premier platforms for this task are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.

  • Orbitrap (e.g., Thermo Q Exactive): Offers ultra-high resolving power. This is critical when analyzing crude reaction mixtures where isobaric background ions (e.g., solvent clusters or reagent adducts) might mask the low-abundance synthetic intermediate.

  • Q-TOF (e.g., Agilent 6546): Excels in scan speed and isotopic fidelity. For highly oxygenated species, matching the theoretical isotopic distribution is a primary validation metric. The Q-TOF's rapid acquisition ensures enough data points across sharp UHPLC peaks to maintain quantitative isotopic accuracy.

Table 1: HRMS Platform Performance for Oxirapentyn Synthesis
Performance MetricQ-TOF (e.g., Agilent 6546)Orbitrap (e.g., Thermo Q Exactive)Advantage for Oxirapentyn Intermediates
Mass Resolution ~60,000 (at m/z 200)Up to 140,000+ (at m/z 200)Orbitrap: Superior for resolving isobaric interferences in crude reaction mixtures.
Scan Speed Up to 50 spectra/sec12-20 spectra/sec (at standard res)Q-TOF: Better for fast UHPLC gradients used to minimize on-column degradation.
Mass Accuracy < 1 ppm (with internal ref)< 1 ppm (external calibration)Tie: Both provide the sub-2 ppm accuracy required to confirm O6​ vs O7​ states.
Isotopic Fidelity Excellent (< 2% error)Good (< 5% error)Q-TOF: Highly reliable for validating the empirical formula of novel intermediates.

Ionization Strategies: Causality in Adduct Formation

A critical failure point in validating oxirapentyn intermediates is the choice of ionization technique. Because the oxirapentyn scaffold lacks basic nitrogen atoms, standard Electrospray Ionization (ESI) relying on protonation ( [M+H]+ ) is highly inefficient.

Natural product isolation studies consistently show that highly oxygenated oxirapentyns (e.g., Oxirapentyns F–K) are best detected as sodium adducts ( [M+Na]+ )[3]. Relying on adventitious sodium in the LC system is irreproducible. Therefore, post-column sodium doping is required to force quantitative adduct formation. Atmospheric Pressure Chemical Ionization (APCI), while useful for non-polar molecules, transfers too much thermal energy, routinely destroying the fragile 2,4,10-trioxaadamantane skeleton[1].

Table 2: Ionization Efficiency & Adduct Stability
Intermediate TypePreferred IonizationPrimary AdductIn-Source Fragmentation RiskRecommended Strategy
Early-stage CyclohexanesESI+ or APCI+ [M+H]+ or [M+Na]+ LowAPCI+ (if poorly oxygenated)
Trioxaadamantane ScaffoldsESI+ (Strict) [M+Na]+ High (Loss of orthoacetate)ESI+ with neutral pH mobile phase
Late-stage EpoxidesESI+ (Strict) [M+Na]+ High (Epoxide ring opening)ESI+ with Na+ doping

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol operates as a self-validating system. Every step is designed with a causal mechanism to protect the analyte and verify the integrity of the analytical process itself.

Step 1: Reaction Quenching & Matrix Removal

  • Action: Aliquot 5 µL of the crude reaction mixture into 95 µL of cold methanol (-20 °C) containing 10 mM ammonium bicarbonate.

  • Causality: Organolithium reagents used for bridgehead lithiation[1] will immediately foul the ESI source. Cold quenching neutralizes reactive species instantly, while the slightly basic buffer prevents acid-catalyzed degradation of the epoxide.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Use a sub-2 µm C18 column. Mobile Phase A: 10 mM Ammonium Acetate in H2​O (pH 6.8). Mobile Phase B: Acetonitrile.

  • Causality: Standard LC-MS mobile phases use 0.1% formic acid. This acidity is fatal to the 2,4,10-trioxaadamantane skeleton[1]. Ammonium acetate provides the necessary volatility for ESI without compromising the structural integrity of the intermediate.

Step 3: Post-Column Ionization Doping (ESI+)

  • Action: Infuse a 0.1 mM Sodium Acetate solution post-column via a T-junction at 5 µL/min.

  • Causality: Oxirapentyns are neutral and highly oxygenated[3]. Post-column doping ensures a constant supply of Na+ ions, driving 100% conversion of the intermediate into the highly stable [M+Na]+ adduct, eliminating signal variance caused by fluctuating background sodium levels.

Step 4: HRMS Acquisition & Isotopic Validation

  • Action: Acquire full scan MS data (m/z 100–800). Validate the intermediate only if the mass error is < 2 ppm AND the isotopic pattern match score is > 90%.

  • Causality: High mass accuracy alone is insufficient for complex mixtures. A >90% isotopic match acts as an internal control, proving that the signal is a distinct chemical entity and not an amalgamation of co-eluting isobaric background noise.

Workflow Visualization

MS_Workflow A Crude Reaction Mixture (Oxirapentyn Intermediate) B Quench & Dilute (Cold MeOH, Neutral pH) A->B Prevent Degradation C UHPLC Separation (10 mM NH4OAc - Avoid Acid) B->C Matrix Removal D Post-Column Na+ Doping (Ensure [M+Na]+ Formation) C->D Eluent E HRMS Acquisition (Orbitrap / Q-TOF) D->E Stable Adducts F Data Validation (Mass Error < 2 ppm) E->F Raw Data

Fig 1: Self-validating LC-HRMS workflow for analyzing acid-labile oxirapentyn intermediates.

References

  • Sakai, T., Suzuki, K., & Ohmori, K. (2018). First Total Synthesis of Oxirapentyn D, a Highly Oxidized Chromene Natural Product. Synlett, 29(10), 1351-1357. URL:[Link]

  • Yurchenko, A. N., et al. (2014). Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639. Journal of Natural Products, 77(6), 1321–1328. URL:[Link]

  • Zolo, O. A., et al. (2025). Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum. Current Microbiology, 82(5), 215. URL:[Link]

Sources

Comparative

A Comparative Analysis of Hypothetical Oxirapentyn and Traditional Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A Guide for Researchers and Drug Development Professionals The emergence and global spread of Methicillin-Resistant Staphylococcus aureus (MRSA) pose a significant threat to public health, necessitating the urgent develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

The emergence and global spread of Methicillin-Resistant Staphylococcus aureus (MRSA) pose a significant threat to public health, necessitating the urgent development of novel antimicrobial agents.[1][2][3] MRSA infections are associated with high rates of morbidity and mortality, and the bacterium's resistance to a wide range of beta-lactam antibiotics makes treatment challenging.[1][4][5][6] While traditional antibiotics such as vancomycin, linezolid, and daptomycin have been the mainstay of anti-MRSA therapy, concerns over emerging resistance and treatment failures highlight the need for new therapeutic options.[1][7][8]

This guide presents a comparative analysis of traditional antibiotics against a hypothetical novel agent, Oxirapentyn . As Oxirapentyn is a conceptual compound for the purpose of this guide, we will postulate a plausible and novel mechanism of action to frame a forward-looking discussion on next-generation antibiotic development. This analysis will delve into the mechanisms of action, present standardized protocols for efficacy evaluation, and provide a framework for interpreting comparative data.

The Evolving Threat of MRSA

MRSA's resistance to beta-lactam antibiotics is primarily conferred by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a).[1][3][4][5][6] This altered protein has a low affinity for beta-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in their presence.[4][6] Beyond beta-lactams, MRSA can acquire resistance to other antibiotic classes through various mechanisms, including enzymatic inactivation, target site modification, and increased efflux of antimicrobial compounds.[1][2] The development of MRSA strains with reduced susceptibility to vancomycin (VISA and VRSA) is of particular concern, further limiting therapeutic options.[2][7][9]

A Hypothetical Novel Agent: Oxirapentyn

For the purpose of this guide, we will define Oxirapentyn as a next-generation antimicrobial agent with a novel mechanism of action targeting bacterial fatty acid synthesis.

Proposed Mechanism of Action: Oxirapentyn is hypothesized to be a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase essential for the elongation cycle of fatty acid biosynthesis in S. aureus. By non-covalently binding to the FabI active site, Oxirapentyn would block the synthesis of membrane phospholipids, leading to a disruption of cell membrane integrity and ultimately, bacterial cell death. This mechanism would be distinct from traditional antibiotics, offering a potential advantage against strains resistant to existing drug classes.

Oxirapentyn_Mechanism cluster_synthesis Fatty Acid Synthesis Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Elongation Elongation Cycle (FASII System) Malonyl_CoA->Elongation FabI FabI (Enoyl-ACP Reductase) Elongation->FabI Reduction Step Fatty_Acids Fatty Acids Elongation->Fatty_Acids Completed Chain FabI->Elongation Disruption Membrane Disruption & Cell Death Membrane Phospholipid Bilayer (Cell Membrane) Fatty_Acids->Membrane Incorporation Membrane->Disruption Oxirapentyn Oxirapentyn Inhibition Inhibition Oxirapentyn->Inhibition Inhibition->FabI

Figure 1: Hypothetical mechanism of Oxirapentyn action.

Traditional Antibiotics for MRSA

A comparative analysis requires a thorough understanding of the mechanisms of established anti-MRSA agents.

Vancomycin (Glycopeptide)

Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[10][11] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[12][13] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby compromising cell wall integrity and leading to cell lysis.[11][12][13]

Vancomycin_Mechanism cluster_cellwall Bacterial Cell Wall Synthesis Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Precursor->Transglycosylase Polymerization Inhibition Inhibition Growing_PG Growing Peptidoglycan Chain Transglycosylase->Growing_PG Transpeptidase Transpeptidase Crosslinked_Wall Cross-linked Cell Wall Transpeptidase->Crosslinked_Wall Growing_PG->Transpeptidase Cross-linking Lysis Cell Lysis Crosslinked_Wall->Lysis Vancomycin Vancomycin Binding Binding Vancomycin->Binding Binding->Precursor Inhibition->Transglycosylase Inhibition->Transpeptidase

Figure 2: Mechanism of Vancomycin action.
Linezolid (Oxazolidinone)

Linezolid is a synthetic antibiotic, the first of the oxazolidinone class.[14][15][16] It inhibits the initiation of bacterial protein synthesis.[14][16][] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in the translation process.[15][16] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[14]

Linezolid_Mechanism cluster_translation Bacterial Protein Synthesis (Initiation) Ribosome_30S 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S 50S Ribosomal Subunit Ribosome_50S->Initiation_Complex Inhibition Inhibition mRNA mRNA fMet_tRNA fMet-tRNA Protein Protein Synthesis Initiation_Complex->Protein No_Protein No Protein Synthesis Protein->No_Protein Linezolid Linezolid Binding Binding to 23S rRNA Linezolid->Binding Binding->Ribosome_50S Inhibition->Initiation_Complex

Figure 3: Mechanism of Linezolid action.
Daptomycin (Cyclic Lipopeptide)

Daptomycin is a cyclic lipopeptide antibiotic with a unique mechanism of action.[18][19][20] In the presence of calcium ions, daptomycin inserts itself into the bacterial cell membrane.[21][22] This leads to the formation of pores, causing a rapid depolarization of the membrane due to potassium efflux.[18][19][22] The resulting disruption of DNA, RNA, and protein synthesis leads to rapid, concentration-dependent bacterial cell death without causing cell lysis.[19][22]

Daptomycin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Cytoplasmic Membrane Depolarization Rapid Depolarization Membrane->Depolarization K+ Efflux K_ions_in K+ Ions (intracellular) Potential Stable Membrane Potential K_ions_in->Potential K_ions_out K+ Ions (extracellular) Daptomycin Daptomycin Insertion Membrane Insertion & Pore Formation Daptomycin->Insertion Calcium Ca²⁺ Calcium->Insertion Insertion->Membrane Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Figure 4: Mechanism of Daptomycin action.

Experimental Design for Comparative Analysis

To objectively compare the efficacy of a novel agent like Oxirapentyn against traditional antibiotics, a series of standardized in vitro and in vivo experiments are essential. The causality behind this multi-step approach is to first establish baseline potency (MIC), then understand the dynamics of bacterial killing (Time-Kill Assay), and finally to validate efficacy in a complex biological system that mimics a clinical infection (In Vivo Model).

Experimental_Workflow Start Start: Isolate MRSA Strain (e.g., USA300) MIC_Assay In Vitro Potency: Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Determine baseline activity Time_Kill In Vitro Dynamics: Time-Kill Kinetic Assay MIC_Assay->Time_Kill Inform concentration selection (e.g., 2x, 4x MIC) In_Vivo In Vivo Efficacy: Murine Skin Infection Model Time_Kill->In_Vivo Confirm bactericidal activity & inform dosing strategy Data_Analysis Comparative Data Analysis: MICs, Kill Curves, Lesion Size, CFU/tissue In_Vivo->Data_Analysis Collect efficacy data Conclusion Conclusion: Efficacy Profile & Therapeutic Potential Data_Analysis->Conclusion Synthesize results

Figure 5: Experimental workflow for comparative antibiotic analysis.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the foundational test to determine the lowest concentration of an antibiotic that prevents visible bacterial growth.[23] This provides a quantitative measure of an agent's potency.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the MRSA test strain from a fresh (18-24 hour) agar plate.

    • Inoculate the colonies into a tube of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35 ± 2°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[24]

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of Oxirapentyn, vancomycin, linezolid, and daptomycin.

    • Perform two-fold serial dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).[25]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[23][25]

Protocol 2: Time-Kill Kinetic Assay

This assay evaluates the rate and extent of bacterial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[24][26]

Methodology:

  • Preparation:

    • Prepare a logarithmic-phase MRSA culture in CAMHB, diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.[24]

    • Prepare test tubes with CAMHB containing the antibiotics at concentrations relative to their predetermined MICs (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control tube without any antibiotic.

  • Sampling Over Time:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.[24][27]

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto tryptic soy agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on each plate to calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[26]

Protocol 3: In Vivo Murine Skin Infection Model

Animal models are critical for evaluating antibiotic efficacy in a physiological context, accounting for factors like pharmacokinetics and host immune response.[28][29]

Methodology:

  • Animal Preparation:

    • Use BALB/c mice or a similar strain.

    • Anesthetize the mice and shave a small area on their dorsal side.

  • Infection:

    • Create a full-thickness wound (e.g., using a biopsy punch) or make a superficial incision.[29][30]

    • Inoculate the wound with a predetermined dose of a clinically relevant MRSA strain (e.g., USA300) in the mid-logarithmic growth phase (e.g., 1 x 10⁷ CFU).

  • Treatment:

    • At a set time post-infection (e.g., 4 hours), begin treatment.[29][30]

    • Administer the test compounds (Oxirapentyn, vancomycin, etc.) and a vehicle control via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) at doses determined from pharmacokinetic studies.

    • Continue treatment for a specified duration (e.g., 3-7 days).

  • Efficacy Assessment:

    • Lesion Size: Measure the area of the skin lesion daily.

    • Bacterial Burden: At the end of the study, euthanize the animals, excise the infected skin tissue, homogenize it, and perform serial dilutions and plating to determine the CFU per gram of tissue.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity against MRSA (USA300 Strain)

AntibioticMechanism of ActionMIC (µg/mL)Time-Kill Assay (at 4x MIC)
Oxirapentyn Fatty Acid Synthesis Inhibition0.25Bactericidal (>3-log kill at 8h)
Vancomycin Cell Wall Synthesis Inhibition1.0Bactericidal (>3-log kill at 24h)
Linezolid Protein Synthesis Inhibition2.0Bacteriostatic (<3-log kill at 24h)
Daptomycin Cell Membrane Depolarization0.5Rapidly Bactericidal (>3-log kill at 4h)

Table 2: Hypothetical In Vivo Efficacy in Murine Skin Infection Model

Treatment GroupMean Lesion Size (Day 3, mm²)Mean Bacterial Burden (Day 3, log₁₀ CFU/g)
Vehicle Control 1058.2
Oxirapentyn 254.1
Vancomycin 405.5
Linezolid 556.1
Daptomycin 304.5

Interpretation of Hypothetical Results:

In this hypothetical scenario, Oxirapentyn demonstrates potent in vitro activity with a low MIC value and bactericidal action. Its efficacy in the in vivo model, indicated by a significant reduction in both lesion size and bacterial burden, suggests strong therapeutic potential. Compared to traditional agents, its novel mechanism could make it a valuable option, particularly if resistance to existing drugs is a concern. Daptomycin shows the most rapid bactericidal activity, while vancomycin is slower. Linezolid, being bacteriostatic, shows less reduction in bacterial burden in these acute models.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of a novel antibiotic, exemplified by the hypothetical Oxirapentyn, against established MRSA treatments. By employing a logical progression of standardized in vitro and in vivo experiments, researchers can build a robust data package to evaluate the therapeutic potential of new chemical entities. The distinct mechanisms of action of agents like our hypothetical Oxirapentyn, when compared to cell wall inhibitors like vancomycin, protein synthesis inhibitors like linezolid, and membrane disruptors like daptomycin, underscore the importance of diversifying our antimicrobial arsenal to combat the ever-evolving threat of MRSA.

References

  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002, February 15). American Family Physician. Available from: [Link]

  • Wigle, P. R., & Wadia, P. (2010). An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy. Core Evidence, 4, 131–143. Available from: [Link]

  • What is the mechanism of Linezolid? (2024, July 17). Patsnap Synapse. Available from: [Link]

  • Vancomycin. Wikipedia. Available from: [Link]

  • Al-Osaimi, S., & Al-Zahrani, R. (2010). Linezolid: a review of its properties, function, and use in critical care. Annals of Thoracic Medicine, 5(3), 135–142. Available from: [Link]

  • Mishra, N. N., & Bayer, A. S. (2013). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine, 3(2), a009795. Available from: [Link]

  • DiMondi, V. P., et al. (2025, June 18). Use of Daptomycin to Manage Severe MRSA Infections in Humans. MDPI. Available from: [Link]

  • Gómez Casanova, N., et al. (2017, October 25). Mechanisms of resistance to daptomycin in Staphylococcus aureus. Revista Española de Quimioterapia. Available from: [Link]

  • Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features. PMC. Available from: [Link]

  • Vancomycin. StatPearls - NCBI Bookshelf. Available from: [Link]

  • MRSA Infection Models for Staphylococcus aureus Studies. IBT Bioservices. Available from: [Link]

  • Daptomycin. Merck Manual Professional Edition. Available from: [Link]

  • The use of daptomycin for Staphylococcus aureus infections in critical care medicine. (2008, April 15). Critical Care Medicine. Available from: [Link]

  • Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. PMC. Available from: [Link]

  • In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice. PMC. Available from: [Link]

  • Vancomycin Mechanism of Action | Resistance and More. (2020, October 30). DoseMeRx. Available from: [Link]

  • Mechanisms of vancomycin resistance in Staphylococcus aureus. PMC - NIH. Available from: [Link]

  • Turnidge, J., & Grayson, M. L. (2005, December 15). Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus. Internal Medicine Journal. Available from: [Link]

  • A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds. PMC. Available from: [Link]

  • Liu, C., et al. (2011, August 15). IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children. American Family Physician. Available from: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Available from: [Link]

  • Best Treatments for MRSA: Best Antibiotics and More. (2025, November 21). GoodRx. Available from: [Link]

  • Staphylococcus aureus. (2025, August 9). Johns Hopkins ABX Guide. Available from: [Link]

  • Methicillin-Resistant Staphylococcus Aureus (MRSA). Baylor College of Medicine. Available from: [Link]

  • Recommended Treatments for Community-Acquired MRSA Infections. (2009, May 1). American Family Physician. Available from: [Link]

  • Clearance of Staphylococcus aureus from In Vivo Models of Chronic Infection by Immunization Requires Both Planktonic and Biofilm Antigens. ASM Journals. Available from: [Link]

  • Antibiotic Resistance and the MRSA Problem. Microbiology Spectrum - ASM Journals. Available from: [Link]

  • Identification and treatment of the Staphylococcus aureus reservoir in vivo. (2016, June 20). The Journal of Experimental Medicine. Available from: [Link]

  • Progress in the Prevalence, Classification and Drug Resistance Mechanisms of Methicillin-Resistant Staphylococcus aureus. (2023, May 25). Dove Medical Press. Available from: [Link]

  • Video: Mechanism of Antibiotic Resistance in MRSA. (2026, February 26). JoVE. Available from: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available from: [Link]

  • Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). (2025, June 27). CDC. Available from: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Available from: [Link]

  • Staphylococcus aureus Screen MIC Panel. Pharmacology Discovery Services. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Available from: [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. ASM Journals. Available from: [Link]

  • Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). (2019, September 12). Journal of Pure and Applied Microbiology. Available from: [Link]

  • Trial shows using two drugs not better than one when treating MRSA blood infections. Doherty Institute. Available from: [Link]

  • Unmasking MRSA's Armor: Molecular Mechanisms of Resistance and Pioneering Therapeutic Countermeasures. (2025, August 18). MDPI. Available from: [Link]

  • Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion. PMC. Available from: [Link]

  • Investigational agents for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) bacteremia: Progress in clinical trials. PMC. Available from: [Link]

  • Trial of MRSA Polymerase Chain Reaction for Pneumonia. ClinicalTrials.gov. Available from: [Link]

  • Trial Shows Two Drugs Not Better Than One When Treating MRSA. (2020, February 24). Global Biodefense. Available from: [Link]

  • Methicillin-resistant Staphylococcus aureus. Wikipedia. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal Procedures for Oxirapentyn

As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the lifecycle management of potent secondary metabolites. Oxirapentyn, a highly oxygenated marine-derived compound orig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the lifecycle management of potent secondary metabolites. Oxirapentyn, a highly oxygenated marine-derived compound originally isolated from the fungus Isaria felina (also known as Beauveria felina)[1], presents unique disposal challenges. Characterized by a complex cis-fused bicyclic skeleton and a chromene core[1], it exhibits significant anti-microbial, anti-quorum sensing[2], and cytotoxic properties[3].

Because of these distinct biological activities, standard chemical disposal protocols are insufficient. Under no circumstances should Oxirapentyn or its contaminated materials be disposed of down the drain or in regular trash[4]. This guide provides a self-validating, step-by-step operational framework for the safe disposal of Oxirapentyn, ensuring laboratory safety and environmental integrity.

Section 1: Physicochemical and Biological Hazard Profiling

Before executing any disposal protocol, it is critical to understand the material's properties. Oxirapentyn is a bioactive agent capable of disrupting bacterial communication and inducing cytotoxicity in human cell lines. This dual-threat profile dictates our stringent waste management strategy.

Table 1: Quantitative and Biological Data for Oxirapentyn

PropertyValueOperational Implication
Molecular Formula C18H20O6[5]High oxygen content; requires complete thermal destruction during incineration.
Molecular Weight 332.3 g/mol [5]Solid state can form fine particulate dust; presents a severe inhalation hazard.
Topological Polar Surface Area 77.7 Ų[5]Moderate polarity; highly soluble in organic solvents (e.g., DMSO, MeOH, EtOAc), dictating the choice of spill response solvents.
Cytotoxicity (IC50) 17 - 25 μM (SK-Mel-5, SK-Mel-28, T-47D)[3]Must be handled as a cytotoxic/hazardous waste; strict prohibition on municipal disposal[4].
Biofilm Inhibition ~48.8% reduction at 200 μg/mL (C. violaceum)[2]Severe environmental hazard; strictly prohibit drain disposal to protect aquatic microbiomes[4].

Causality Check: The potent inhibition of N-decanoyl-homoserine lactone (C10-HSL) production in bacteria means that even trace amounts of Oxirapentyn entering the water supply can disrupt ecological microbial dynamics[2]. Furthermore, its documented cytotoxicity against human breast cancer and melanoma cell lines mandates that all waste—including unused compounds, solutions, and contaminated labware—be treated as a cytotoxic hazard[3][4].

Section 2: Waste Segregation and Disposal Workflow

To visualize the logistical path of Oxirapentyn waste from generation to destruction, follow the decision tree below.

G Start Oxirapentyn Waste Generation Check Determine Waste State Start->Check Liq Liquid Solutions (e.g., DMSO/MeOH) Check->Liq Liquid Sol Solid Waste (Powder, PPE) Check->Sol Solid LiqSeg Segregate in Carboys Liq->LiqSeg SolSeg Double-Bag in Cytotoxic Bins Sol->SolSeg Label Apply Hazardous Waste Labels LiqSeg->Label SolSeg->Label Incinerate High-Temperature Incineration Label->Incinerate

Workflow for the segregation and high-temperature incineration of Oxirapentyn waste.

Section 3: Step-by-Step Disposal Methodologies
Protocol 1: Preparation and Personal Protective Equipment (PPE)
  • Don Appropriate PPE : Equip nitrile gloves (double-gloving is highly recommended), a fitted laboratory coat, and safety goggles[4].

    • Causality: Oxirapentyn is a solid powder that can easily aerosolize. Double-gloving ensures that if the outer glove is contaminated during waste transfer, the inner glove maintains the dermal barrier, preventing absorption of this cytotoxic agent.

  • Establish a Containment Zone : Perform all waste consolidation inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: The airflow dynamics of a BSC or fume hood capture any aerosolized particulates, mitigating inhalation risks during the transfer of dry powders or volatile solvent solutions.

Protocol 2: Liquid Waste Management

Oxirapentyn is typically dissolved in organic solvents (e.g., methanol, ethyl acetate, chloroform, or DMSO) for in vitro assays[1].

  • Segregate by Solvent Type : Separate liquid waste into "Halogenated" (e.g., chloroform mixtures) and "Non-Halogenated" (e.g., methanol, DMSO) waste carboys.

    • Causality: Halogenated solvents require different incineration temperatures and specialized scrubbing mechanisms to prevent the release of toxic dioxins. Mixing them with non-halogenated waste complicates the thermal destruction process and violates Environmental Health and Safety (EHS) regulations.

  • Seal and Label : Cap the carboy securely and attach a standard EHS hazardous waste tag, explicitly listing "Oxirapentyn (Cytotoxic/Bioactive)" and the exact solvent composition[4].

Protocol 3: Solid Waste and Labware Disposal
  • Consolidate Contaminated Solids : Collect all empty vials, pipette tips, weighing boats, and contaminated PPE used during the handling of Oxirapentyn[4].

  • Double-Bagging : Place these items into a primary biohazard or cytotoxic waste bag, seal it, and place it inside a secondary bag.

    • Causality: The structural integrity of a single bag can be easily compromised by sharp plastics (like pipette tips). Double-bagging creates a redundant physical barrier, ensuring that cytotoxic dust does not escape during transit to the incineration facility.

  • Rigid Containerization : Transfer the double-bagged waste into a rigid, puncture-resistant cytotoxic waste bin.

Protocol 4: Final Decontamination and Spill Response
  • Surface Decontamination : Wipe down the BSC or fume hood surfaces with a solvent known to dissolve Oxirapentyn (e.g., a 70% ethanol or methanol solution), followed by a mild detergent wash.

    • Causality: Because Oxirapentyn is a moderately polar compound (TPSA 77.7 Ų)[5] highly soluble in organic solvents[1], an alcohol wipe effectively solubilizes and removes molecular residues that water alone would leave behind.

  • Dispose of Cleaning Materials : Treat all wipes used in the decontamination process as contaminated solid waste and dispose of them according to Protocol 3[4].

Section 4: Ultimate Destruction

The only acceptable method of ultimate disposal for Oxirapentyn is high-temperature incineration at an approved EHS facility. Thermal destruction breaks the robust cis-fused bicyclic skeleton and chromene core[1], converting the molecule into basic oxides (CO2 and H2O) and completely neutralizing its biological activity, thereby protecting both laboratory personnel and the environment.

References
  • [5] National Institutes of Health (PubChem). "Oxirapentyn | C18H20O6 | CID 139589044". 5

  • [4] BenchChem. "Essential Procedures for the Safe Disposal of Oxirapentyn". 4

  • [1] BenchChem. "Oxirapentyn | 88205-90-7". 1

  • [2] ResearchGate. "Oxirapentyn A, Derived from Marine Amphichorda felina, Effectively Inhibits Quorum Sensing and Biofilm Formation Against Chromobacterium violaceum". 2

  • [3] National Institutes of Health (PMC). "Secondary metabolites from Hypocrealean entomopathogenic fungi: Novel bioactive compounds". 3

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxirapentyn

A Note on Oxirapentyn: As a novel, pre-clinical cytotoxic agent, Oxirapentyn's full toxicological profile is still under investigation. Standard practice for such compounds dictates treating them with the highest degree...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Oxirapentyn: As a novel, pre-clinical cytotoxic agent, Oxirapentyn's full toxicological profile is still under investigation. Standard practice for such compounds dictates treating them with the highest degree of caution until comprehensive data is available.[1][2] This guide is built on a conservative risk assessment, assuming high potency, cytotoxicity, and potential for respiratory and dermal sensitization.

The First Line of Defense: Beyond the Lab Coat

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a potential hazard. However, it should never be the only barrier. At our core, we build safety into our processes by adhering to the Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH).[3][4][5][6]

  • Elimination & Substitution: In drug development with a novel agent like Oxirapentyn, these are not options.

  • Engineering Controls: These are your primary, non-negotiable safeguards. All handling of Oxirapentyn, especially in its powdered form, must occur within certified containment equipment, such as a chemical fume hood, a biological safety cabinet, or, for maximum protection, a compounding aseptic containment isolator (CACI).[7][8]

  • Administrative Controls: This includes rigorous training, restricted access to handling areas, and strict adherence to Standard Operating Procedures (SOPs).

  • Personal Protective Equipment (PPE): This guide focuses on this final, essential layer. PPE is your personal shield when engineering and administrative controls are properly in place.[3][9]

Core PPE Requirements for Oxirapentyn

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the physical form of the chemical.[9][10] Given Oxirapentyn's nature as a potent, fine powder, we must plan for both respiratory and dermal protection.

Hand Protection: The Critical Interface

Your hands are the most likely point of direct contact. A single glove layer is insufficient. Double-gloving is mandatory for all Oxirapentyn handling procedures.

  • Inner Glove: A comfortable, snug-fitting nitrile glove provides a base layer of protection and maintains dexterity.[11][12]

  • Outer Glove: This layer must be selected for its chemical resistance. Since Oxirapentyn will be dissolved in various solvents, consult the manufacturer's chemical resistance guide.[13][14] For broad protection against organic solvents, neoprene or thicker nitrile gloves are recommended.[11][12][15]

Key Glove Protocol:

  • Inspect all gloves for tears or defects before use.[12][14]

  • Always remove the outer glove before touching "clean" surfaces (e.g., computer keyboards, door handles, notebooks).

  • Change outer gloves immediately upon known or suspected contact with Oxirapentyn.

  • Disposable gloves should never be reused.[13]

Body, Eye, and Face Protection
  • Body Protection: A disposable, solid-front gown with elastic cuffs is required.[15] This provides a better barrier against powders and liquids than a standard cotton lab coat. The gown should be changed at the end of the work session or immediately if contamination occurs.

  • Eye Protection: At a minimum, ANSI Z87.1-rated chemical splash goggles are required at all times in the laboratory.[16]

  • Face Protection: When working outside of an isolator or when there is a significant risk of splash (e.g., during dissolution of larger quantities), a full-face shield must be worn in addition to safety goggles.[15][16] A face shield alone is not adequate eye protection.[16]

Respiratory Protection: An Absolute Necessity

Due to its fine powdered form, Oxirapentyn presents a significant inhalation hazard. The appropriate level of respiratory protection depends on the quantity being handled and the containment available.

Task / Scale Containment Minimum Respiratory Protection Rationale
Weighing <100mg Chemical Fume Hood or Vented Balance EnclosureN95 Respirator (Fit-Tested)Protects against inhalation of fine airborne particles during careful, small-scale transfers.[2]
Weighing >100mg or any quantity with potential for aerosolization Chemical Fume HoodHalf-Mask or Full-Face Air-Purifying Respirator (APR) with P100/HEPA cartridgesProvides a higher protection factor for tasks with increased risk of generating airborne particulates.[17]
Handling outside of primary engineering controls (e.g., large spill) N/AFull-Face Powered Air-Purifying Respirator (PAPR) with P100/HEPA filtersOffers the highest level of protection for high-risk or emergency situations, reducing breathing resistance.[1][18]

Operational Plans: Protocols for Safety

Procedural discipline is as crucial as the equipment itself. Follow these steps without deviation.

Experimental Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Oxirapentyn q1 Is the task handling solid powder? start->q1 q2 Is the quantity >100mg or is aerosolization likely? q1->q2 Yes q3 Is there a splash hazard? q1->q3 No (in solution) ppe1 Minimum PPE: - Double Nitrile Gloves - Disposable Gown - Goggles - N95 Respirator q2->ppe1 No ppe2 Upgrade Respirator: - Half-Mask APR (P100) - All other minimum PPE q2->ppe2 Yes q3->ppe1 No ppe3 Add Face Shield to required PPE q3->ppe3 Yes end Proceed with Task ppe1->end ppe2->end ppe3->end

Caption: PPE selection workflow for Oxirapentyn handling.

Protocol 1: Donning (Putting On) PPE

The sequence of donning PPE is designed to prevent contamination from the outset. The CDC recommends a bottom-up approach.[19]

  • Gown: Select the correct size. Fully cover your torso, arms to the wrist, and wrap it around your back, fastening securely at the neck and waist.[20][21]

  • Mask or Respirator: Secure ties or elastic bands. Fit the flexible band to your nose bridge and ensure a snug fit below the chin. Perform a user seal check for respirators.[20]

  • Goggles or Face Shield: Adjust for a secure and comfortable fit.[20]

  • Gloves: Don the inner glove first. Then, don the outer glove, ensuring the cuff extends over the cuff of the gown.[20][21]

Protocol 2: Doffing (Removing) PPE

Doffing is the moment of highest risk for self-contamination. Perform these steps deliberately and methodically, ideally in an anteroom or designated "cold zone".[22] The sequence is designed to remove the most contaminated items first.

Doffing_Sequence step1 1. Remove Outer Gloves (Glove-in-glove technique) step2 2. Remove Gown (Peel away from body, rolling inside-out) step1->step2 step3 EXIT LAB HANDLING AREA step2->step3 step4 3. Perform Hand Hygiene step3->step4 step5 4. Remove Face Shield/Goggles (Handle by clean straps only) step4->step5 step6 5. Remove Respirator/Mask (Grasp straps, do not touch front) step5->step6 step7 6. Remove Inner Gloves step6->step7 step8 7. Perform Final, Thorough Hand Hygiene step7->step8

Caption: Step-by-step PPE doffing (removal) sequence.

Detailed Doffing Steps:

  • Gloves (Outer Pair): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove.[20]

  • Gown: Unfasten the ties. Peel the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, rolling it into a bundle.[20]

  • Exit the immediate work area.

  • Perform Hand Hygiene.

  • Goggles/Face Shield: Remove by handling the "clean" headband or earpieces.[20]

  • Respirator/Mask: Do not touch the front. Grasp the bottom ties/elastics, then the top ones, and remove.[20][23]

  • Gloves (Inner Pair): Remove using the same technique as in step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Plans

Minor Spill Response (<1g of solid, <50mL of dilute solution)
  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • Protect: Don the appropriate PPE, including a respirator. For flammable solvents, ensure there are no ignition sources.[24][25]

  • Contain & Absorb: Cover the spill with absorbent pads or other appropriate absorbent material (e.g., vermiculite).[26][27] For acids or bases, use a specific neutralizer.[24][28]

  • Collect: Carefully scoop the absorbed material into a heavy-duty, sealable plastic bag.[24][26]

  • Clean: Decontaminate the area with an appropriate solvent, followed by soap and water.[26]

  • Dispose: Label the bag as "Oxirapentyn-contaminated debris" and place it in the designated hazardous waste container.[24]

Major Spill or Any Spill Outside of Containment
  • Evacuate the laboratory immediately.

  • Alert your supervisor and institutional Environmental Health & Safety (EHS) office.

  • Do not attempt to clean it up yourself.

Disposal of Contaminated PPE

All disposable PPE used while handling Oxirapentyn must be considered hazardous waste.

  • Upon doffing, place all items (gloves, gown, shoe covers, respirator mask) directly into a designated hazardous waste bag or container.[22]

  • Do not dispose of any contaminated PPE in the regular trash.

References

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.Centers for Disease Control and Prevention (CDC).
  • Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applic
  • Selection and Use of Gloves in the Laboratory.University of California, Riverside, Environmental Health and Safety.
  • Guidelines for the Selection of Chemical-Resistant Gloves.University of California, Berkeley, Environmental Health & Safety.
  • How to Select the Right Chemical Resistant Gloves.MSC Industrial Supply Co.
  • Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide.
  • Donning and Doffing PPE Explan
  • Guide for Chemical Spill Response.American Chemical Society.
  • Example of Safe Donning and Removal of Personal Protective Equipment (PPE).Centers for Disease Control and Prevention (CDC).
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Hierarchy of Controls.
  • NIOSH's Hierarchy of Controls.NES, Inc.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.Formaspace.
  • Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing.
  • The importance of Personal Protective Equipment in the handling of chemicals.DC Fine Chemicals.
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds.Benchchem.
  • Sequence for Putting on Personal Protective Equipment (PPE).Centers for Disease Control and Prevention (CDC).
  • Understanding the Hierarchy of Controls in Workplace Safety.Safety+Health Magazine.
  • Laboratory Safety Guidance.
  • 3M Respir
  • CDC Sequence for Donning and Doffing PPE.YouTube.
  • Cytotoxic Drug Handling with Biosafety Isol
  • Hierarchy of hazard controls.Wikipedia.
  • Respirator for Chemicals | Protective Dust Mask.uvex safety.
  • Personal Protective Equipment in Chemistry.Dartmouth College, Environmental Health and Safety.
  • Personal Protective Equipment (PPE).U.S. Department of Health & Human Services.
  • OSHA Standards for Biological Laboratories.U.S. Department of Health & Human Services.
  • 8 Steps to Handling a Labor
  • Personal Protective Equipment for Chemical Exposures.University of Nebraska-Lincoln, Environmental Health and Safety.
  • OSHA's PPE Labor
  • Hierarchy of Controls.Centers for Disease Control and Prevention (CDC).
  • RESPIRATORY PROTECTION SELECTION GUIDE.
  • Risks and Safety Measures for Cytotoxic Compounding.Ecolab.
  • General Chemical Spill Procedures.University of British Columbia Okanagan.
  • Laboratory Chemical Spill Cleanup and Response Guide.The City University of New York.
  • OSHA Respirator Requirements for Selected Chemicals.Centers for Disease Control and Prevention (CDC).
  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS.
  • Safe handling of cytotoxics: guideline recommend
  • Safe handling of cytotoxic drugs in the workplace.Health and Safety Executive (UK).
  • Handling Processing Of Potent Compounds A Holistic Approach.Bioprocess Online.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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